L-PHENYLALANINE (2-D)
Description
Historical Milestones in the Discovery and Early Characterization of L-Phenylalanine.
Identification and initial synthesis efforts
The first description of phenylalanine dates back to 1879, when Schulze and Barbieri identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings. wikipedia.orgresearchgate.net A few years later, in 1882, the first chemical synthesis of phenylalanine was achieved by Erlenmeyer and Lipp, who produced it from phenylacetaldehyde (B1677652), hydrogen cyanide, and ammonia (B1221849). wikipedia.orgresearchgate.net German chemist Emil Fischer's work in 1901 on the synthesis of phenylalanine was also instrumental in elucidating its chemical structure. metwarebio.com
Elucidation of its role in the genetic code
A pivotal moment in molecular biology was the discovery of the genetic codons for phenylalanine in 1961 by J. Heinrich Matthaei and Marshall W. Nirenberg. wikipedia.orgresearchgate.net Their groundbreaking experiment demonstrated that a messenger RNA (mRNA) sequence composed solely of uracil (B121893) (poly-U) directed the synthesis of a polypeptide chain consisting exclusively of phenylalanine residues in the bacterium E. coli. wikipedia.org This was the first time a specific RNA sequence was linked to a specific amino acid, providing a crucial piece in deciphering the genetic code. wikipedia.orgnewworldencyclopedia.org Phenylalanine is encoded by the codons UUU and UUC. wikipedia.org
Early investigations into its metabolic significance
Early in the 20th century, researchers began to uncover the significant role of L-phenylalanine in metabolic pathways. It was identified as an essential amino acid, meaning it must be obtained from the diet as humans and other animals cannot synthesize it de novo. metwarebio.commedicalnewstoday.com A landmark discovery in understanding its metabolic importance came with the identification of the genetic disorder phenylketonuria (PKU). In the 1930s and 1940s, Asbjørn Følling observed elevated levels of phenylalanine in the urine of individuals with PKU, linking the accumulation of this amino acid to the disease. metwarebio.compkunews.org This established that phenylalanine is metabolized in the body and that a defect in this pathway has profound physiological consequences. metwarebio.comnewworldencyclopedia.org Further research confirmed that L-phenylalanine is a precursor for L-tyrosine, and subsequently for important neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), as well as the pigment melanin. wikipedia.orgmetwarebio.commedicalnewstoday.com
Significance of Chirality in L-Phenylalanine and its Derivatives
Chirality, or the "handedness" of a molecule, is a fundamental concept in the biological activity of L-phenylalanine. Amino acids, with the exception of glycine (B1666218), exist as one of two stereoisomers, or enantiomers: the L (levo- or left-handed) form and the D (dextro- or right-handed) form.
In biological systems, there is a strong preference for the L-isomers of amino acids. L-phenylalanine is the biologically active form that is incorporated into proteins during translation. metwarebio.comnewworldencyclopedia.org The D-form, D-phenylalanine, is not used in protein synthesis by mammals and is typically synthesized artificially. newworldencyclopedia.orgrsc.org
The distinct biological roles of these enantiomers are significant. L-phenylalanine is essential for the synthesis of proteins and serves as a precursor for a cascade of vital molecules. frontiersin.org In contrast, D-phenylalanine is not incorporated into proteins and has been investigated for different biological activities. newworldencyclopedia.org The ability to distinguish between these chiral forms is crucial, and researchers have developed chiral fluorescent sensors to selectively recognize D- and L-phenylalanine. rsc.org This stereospecificity is a key feature of enzymes that interact with phenylalanine, such as L-amino acid oxidases which specifically act on the L-enantiomer. acs.org
Overview of Advanced Academic Research Trajectories for L-PHENYLALANINE (2-D)
Current research on L-phenylalanine continues to expand its applications in various scientific fields, from metabolic engineering to the development of novel therapeutics.
Metabolic Engineering and Bioproduction: A significant area of research focuses on engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae for the overproduction of L-phenylalanine and its derivatives. researchgate.netfrontiersin.org These efforts aim to create sustainable and cost-effective methods for producing valuable compounds. researchgate.net For instance, researchers are exploring the use of phenylalanine ammonia-lyases (PALs) for the synthesis of L-phenylalanine analogues, which are important building blocks for pharmaceuticals and agrochemicals. frontiersin.orgfrontiersin.org
Therapeutic Applications: The metabolic pathways of L-phenylalanine are a target for therapeutic intervention. For example, L-phenylalanine supplementation has been studied for its potential to attenuate high salt-induced hypertension. plos.org Furthermore, halogenated derivatives of L-phenylalanine are being investigated for their neuroprotective effects, particularly in the context of ischemic stroke. ahajournals.org The unique properties of L-phenylalanine are also being leveraged in the design of novel inhibitors for targets like the HIV-1 capsid protein. nih.gov
Chemical Biology and Material Science: The self-assembly properties of phenylalanine are being explored in material science. Under certain conditions, phenylalanine can form amyloid-like fibrils, and understanding this process is relevant to diseases associated with protein aggregation. acs.org The chirality of phenylalanine is also being utilized to control the aggregation and chiroptical properties of synthetic oligomers, which could have applications in optical sensing and innovative opto-electronics. researchgate.net
Enzymology and Biocatalysis: The enzymes involved in L-phenylalanine metabolism, such as phenylalanine ammonia-lyase (PAL), are a subject of intense study. nih.gov Researchers are investigating the mechanisms of these enzymes to develop them as biocatalysts for the enantioselective synthesis of non-natural amino acids. nih.gov The homologation of L-phenylalanine, the insertion of a methylene (B1212753) group into its side chain, is a rare biochemical transformation being studied to understand the biosynthesis of certain natural products. nih.gov
Interactive Data Table: Key Research Areas and Findings
| Research Area | Key Findings |
| Metabolic Engineering | Overproduction of L-phenylalanine in engineered E. coli and C. glutamicum. frontiersin.org |
| Biocatalysis | Use of immobilized phenylalanine ammonia-lyase (PAL) for continuous flow synthesis of L-phenylalanine derivatives. frontiersin.orgfrontiersin.org |
| Therapeutics | L-phenylalanine supplementation shows potential in attenuating hypertension. plos.org |
| Neuroprotection | Halogenated L-phenylalanine derivatives exhibit neuroprotective properties. ahajournals.org |
| Antiviral Research | Design of L-phenylalanine derivatives as HIV-1 capsid inhibitors. nih.gov |
| Material Science | L-phenylalanine's ability to alter membrane permeability through aggregation. acs.org |
Properties
Molecular Weight |
166.2 |
|---|---|
Purity |
98%+ |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for L Phenylalanine 2 D
Chemoenzymatic and Enzymatic Synthesis of L-PHENYLALANINE
The synthesis of L-phenylalanine, an essential amino acid, has been a significant focus of research, leading to the development of various chemoenzymatic and enzymatic methods. These approaches are often favored over purely chemical syntheses due to their high stereoselectivity, milder reaction conditions, and reduced environmental impact. tandfonline.comacs.org Enzymes, acting as biocatalysts, can facilitate the production of optically pure L-phenylalanine, which is crucial for its applications in pharmaceuticals and food industries. tandfonline.comnih.gov
A variety of enzymatic strategies have been explored, utilizing enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), phenylalanine dehydrogenase (PheDH), and aminoacylases. tandfonline.comnih.govwikipedia.org These enzymes can be used in whole-cell systems or as isolated, purified proteins. nih.govd-nb.info The choice of enzyme and reaction setup often depends on the desired scale of production, the required purity of the final product, and the cost-effectiveness of the process. frontiersin.org
The integration of chemical steps with enzymatic reactions, known as chemoenzymatic synthesis, has also proven to be a powerful strategy. nih.govd-nb.infoacs.org This approach allows for the use of a wider range of starting materials and can overcome some of the limitations of purely enzymatic systems. For instance, a chemical reaction might be used to synthesize a precursor which is then converted to L-phenylalanine in a highly selective enzymatic step. nih.govd-nb.info
| Enzyme | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Phenylalanine Ammonia Lyase (PAL) | Ammonia addition to trans-cinnamic acid | High enantioselectivity, no cofactor requirement | wikipedia.orguw.edu.pl |
| Phenylalanine Dehydrogenase (PheDH) | Reductive amination of phenylpyruvate | High conversion rates, stereospecific | tandfonline.comnih.gov |
| Aminoacylase (B1246476) | Hydrolysis of N-acyl-phenylalanine | Resolution of racemic mixtures | tandfonline.comuni-duesseldorf.de |
Phenylalanine ammonia lyase (PAL)-catalyzed synthesis
Phenylalanine ammonia lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria, where it naturally catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. wikipedia.orgfrontiersin.org However, the reverse reaction, the stereoselective addition of ammonia to trans-cinnamic acid, can be harnessed for the synthesis of L-phenylalanine. nih.govwikipedia.org This enzymatic approach is particularly attractive because it does not require any cofactors, which can be expensive and require complex regeneration systems. frontiersin.orguw.edu.pl
The PAL-catalyzed synthesis of L-phenylalanine and its derivatives has been extensively studied. nih.govnih.gov The reaction is typically carried out at a high concentration of ammonia to shift the equilibrium towards the synthesis of the amino acid. frontiersin.orgnih.gov Researchers have identified and engineered PAL enzymes from various sources, such as Rhodotorula glutinis and Anabaena variabilis, to improve their catalytic efficiency and substrate scope. tandfonline.comresearchgate.net The use of immobilized PAL has also been explored to enhance catalyst reusability and facilitate continuous flow processes, demonstrating excellent conversions and stability over extended periods. frontiersin.org
While PAL generally exhibits high L-selectivity, a competing MIO-independent pathway has been observed that can lead to the formation of both L- and D-phenylalanine derivatives, particularly with non-natural substrates. nih.gov This highlights the importance of careful enzyme selection and reaction condition optimization to ensure high enantiomeric purity of the desired L-phenylalanine product. nih.gov
Phenylalanine dehydrogenase (PheDH)-mediated reactions
Phenylalanine dehydrogenase (PheDH) is a NAD+-dependent enzyme that catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. nih.govtandfonline.com For synthetic purposes, the reductive amination of phenylpyruvate is exploited to produce L-phenylalanine with high stereospecificity. tandfonline.comnih.gov This reaction requires a nicotinamide (B372718) cofactor, typically NADH, which must be regenerated in situ to make the process economically viable. tandfonline.com A common approach for cofactor regeneration is the use of a coupled reaction with formate (B1220265) dehydrogenase, which oxidizes formate to carbon dioxide while reducing NAD+ to NADH. tandfonline.com
PheDH from various microorganisms, such as Bacillus sphaericus and Bacillus badius, have been characterized and utilized for L-phenylalanine synthesis. nih.govtandfonline.com Protein engineering has been employed to create PheDH mutants with improved activity and stability, as well as altered substrate specificity to allow for the synthesis of non-natural phenylalanine derivatives. nih.gov For instance, mutants of B. sphaericus PheDH have been successfully used for the millimole-scale synthesis of p-F-phenylalanine, p-MeO-phenylalanine, and p-CF3-phenylalanine. nih.gov
The efficiency of PheDH-mediated synthesis can be influenced by various factors, including pH, temperature, and the concentrations of substrates and cofactors. tandfonline.comtandfonline.com Optimization of these parameters is crucial for achieving high conversion rates and product yields. tandfonline.com
Aminoacylase-based approaches
Aminoacylase-based methods are primarily used for the resolution of racemic mixtures of N-acyl-phenylalanine to produce enantiomerically pure L-phenylalanine. tandfonline.comuni-duesseldorf.de This chemoenzymatic approach involves the chemical synthesis of a racemic N-acyl-phenylalanine, followed by the stereoselective hydrolysis of the N-acyl group from the L-enantiomer by an aminoacylase, leaving the D-enantiomer unreacted. acs.org The resulting L-phenylalanine can then be easily separated from the unhydrolyzed N-acyl-D-phenylalanine.
The use of aminoacylases in industrial biotechnology has a long history, with the enzyme from Aspergillus oryzae being one of the first to be used in an immobilized form for the production of L-amino acids. uni-duesseldorf.ded-nb.info More recently, novel aminoacylases with broader substrate scopes have been identified and characterized, enabling the synthesis of a variety of N-acyl-amino acids which have applications as biosurfactants. uni-duesseldorf.denih.govconsensus.app
A coupled reaction system involving an aminoacylase and phenylalanine dehydrogenase has also been developed for the direct conversion of chloroacetamidocinnamate to L-phenylalanine. tandfonline.com In this system, the aminoacylase hydrolyzes chloroacetamidocinnamate to phenylpyruvate, which is then reductively aminated to L-phenylalanine by PheDH. tandfonline.com This integrated approach achieved a high conversion rate of over 98%. tandfonline.com
Stereoselective synthesis of L-phenylalanine and its D-isomers
The stereoselective synthesis of both L- and D-phenylalanine is of great importance, as D-phenylalanine and its derivatives are valuable building blocks for various pharmaceuticals and natural products. nih.gov While many enzymatic methods are highly selective for the L-enantiomer, strategies have been developed to produce the D-isomer as well.
One approach involves coupling the amination reaction of phenylalanine ammonia lyase (PAL) with a chemoenzymatic deracemization process. nih.govnih.gov This one-pot method allows for the synthesis of substituted D-phenylalanines in high yield and excellent optical purity from inexpensive cinnamic acids. nih.gov The system can also be adapted to produce optically pure L-phenylalanine derivatives that are typically obtained with low enantiomeric excess in direct PAL aminations. nih.govresearchgate.net
Furthermore, the stereoselective synthesis of all four possible isomers of streptopyrrolidine, a natural product with angiogenesis-inhibiting properties, has been achieved starting from both D- and L-phenylalanine. beilstein-journals.org This demonstrates the utility of these chiral amino acids as starting materials for the synthesis of complex molecules. Additionally, novel β-aminotransferases have been identified that can facilitate the stereoselective biosynthesis of β-D-phenylalanine and β-L-phenylalanine. wipo.int
Stable Isotope Labeling of L-PHENYLALANINE (2-D)
Stable isotope labeling of L-phenylalanine is a critical tool for a wide range of scientific research, including metabolic studies, protein structure and dynamics analysis by NMR spectroscopy, and as internal standards for quantitative mass spectrometry. d-nb.infonih.govnih.gov The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the phenylalanine molecule allows for its tracing and detection in complex biological systems. d-nb.infonih.gov
Chemoenzymatic methods are particularly well-suited for the synthesis of specifically labeled L-phenylalanine isotopomers. nih.govd-nb.info These methods often combine chemical synthesis to introduce the isotopic label into a precursor molecule, followed by an enzymatic step to ensure the correct stereochemistry of the final amino acid. nih.govtandfonline.com For example, labeled cinnamic acid can be converted to labeled L-phenylalanine using phenylalanine ammonia lyase (PAL). nih.govtandfonline.com
Microbiological synthesis has also been employed to produce deuterium-labeled L-phenylalanine with varying degrees of isotopic enrichment by growing methylotrophic bacteria like Brevibacterium methylicum in media containing heavy water (²H₂O). researchgate.net
Deuterium labeling strategies (e.g., L-phenyl-d5-alanine)
Deuterium labeling of L-phenylalanine is a common strategy to create internal standards for mass spectrometry-based quantification and to probe reaction mechanisms. d-nb.infocaymanchem.com L-phenyl-d5-alanine, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, is a widely used isotopologue. caymanchem.commedchemexpress.comsigmaaldrich.com
The synthesis of deuterated L-phenylalanine derivatives can be achieved through various methods. One approach involves the catalytic reduction (deuteriumation) of a precursor molecule. For instance, L-phenyl-d5-alanine-2,3,3-d3 has been synthesized via the enzymatic deacylation of acetylphenyl-d5-alanine-2,3,3-d3, which was obtained by catalytic deuteriumation of a hydrolyzed oxazolone (B7731731) derivative of benzaldehyde-d6. cdnsciencepub.com Another facile method for deuteration involves using a Pd/C catalyst in a D₂O medium, which can achieve selective deuteration at the β-position of phenylalanine derivatives without racemization. researchgate.net
Carbon-13 and Carbon-14 (B1195169) Isotopic Incorporation for Tracer Studies
The synthesis of L-phenylalanine isotopically labeled with carbon-13 (¹³C) and carbon-14 (¹⁴C) is crucial for tracer studies in metabolic research and for structural analysis of proteins by nuclear magnetic resonance (NMR) spectroscopy. These labeled compounds allow researchers to track the metabolic fate of phenylalanine and to probe protein structure and dynamics. wuxiapptec.comnih.gov
A common strategy for synthesizing L-phenylalanine labeled in the carboxylic group ([1-¹³C]- or [1-¹⁴C]-L-phenylalanine) involves a combination of chemical and enzymatic methods. tandfonline.comd-nb.info This process starts with labeled sodium acetate (B1210297) ([1-¹³C]- or [1-¹⁴C]CH₃COONa), which is converted to the corresponding labeled cinnamic acid. tandfonline.comd-nb.info Subsequently, the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the addition of ammonia to the labeled cinnamic acid to produce the desired L-phenylalanine isotopomer. tandfonline.comd-nb.info The ¹³C enrichment level can be determined by ¹³C NMR and mass spectrometry, while the radiochemical yield of the ¹⁴C-compound is measured by liquid scintillation counting. tandfonline.com
For more extensive labeling, such as with nine ¹³C atoms and one ¹⁵N atom (L-Phenylalanine-¹³C₉,¹⁵N), the compound is used as a supplement in growth media for organisms like Nostoc species to produce isotopically labeled proteins for NMR studies. sigmaaldrich.comchemscene.com
Bacterial production offers an economical route for site-specific isotopic labeling. For instance, phenylalanine with ¹³C incorporation at the Cα, Cγ, and Cε positions can be produced in E. coli grown in media containing 2-¹³C-glycerol as the sole carbon source. nih.gov This method can achieve approximately 95% ¹³C incorporation at the Cα position and an average of 70% at the Cε position. nih.gov Such site-specific labeling is advantageous for biomolecular NMR as it creates isolated ¹H-¹³C spin systems, which simplifies spectral analysis and provides valuable structural information. nih.gov
The use of ¹⁴C-labeled L-phenylalanine has been instrumental in understanding phenylalanine metabolism. asm.org Tracer experiments with [¹⁴C]L-phenylalanine in fungi like Aspergillus niger have helped identify metabolic intermediates such as phenylacetate (B1230308) and various hydroxyphenylacetates. asm.org These studies are fundamental to elucidating biochemical pathways and have been applied to investigate conditions like phenylketonuria (PKU). nih.gov
| Isotopomer | Precursor | Key Synthesis Step | Application |
| [1-¹³C]-L-Phenylalanine | [1-¹³C]-Sodium Acetate | Enzymatic addition of ammonia to labeled cinnamic acid via PAL. tandfonline.com | Metabolic tracer studies, NMR spectroscopy. nih.govtandfonline.com |
| [1-¹⁴C]-L-Phenylalanine | [1-¹⁴C]-Sodium Acetate | Enzymatic addition of ammonia to labeled cinnamic acid via PAL. tandfonline.comrevvity.com | Metabolic tracer studies, protein synthesis studies. tandfonline.comasm.orgrevvity.com |
| Site-Specifically Labeled ¹³C-Phenylalanine | 2-¹³C-Glycerol | Bacterial biosynthesis in engineered E. coli. nih.gov | Biomolecular NMR for protein structure and dynamics. nih.gov |
| L-Phenylalanine-¹³C₉,¹⁵N | Uniformly labeled precursors | Supplement in growth media. sigmaaldrich.comchemscene.com | Production of isotopically labeled proteins for NMR. sigmaaldrich.com |
Nitrogen-15 Labeling Techniques
Nitrogen-15 (¹⁵N) labeling of L-phenylalanine is a key technique for NMR-based structural biology and for tracing nitrogen metabolism. medchemexpress.com The incorporation of ¹⁵N into L-phenylalanine allows for detailed studies of protein structure, dynamics, and interactions.
One of the primary methods for producing ¹⁵N-labeled L-phenylalanine is through microbial synthesis. Bacteria, such as Brevibacterium methylicum, can be cultured in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵N-ammonium sulfate. nih.gov This approach allows for the efficient incorporation of the isotope into the amino acids produced by the microorganism. For example, in the production of the nonribosomal peptide gramicidin (B1672133) S, which contains phenylalanine, a cost-effective method utilizes a minimal medium with ¹³C-glycerol and ¹⁵N-ammonium sulfate, supplemented with a small amount of ¹³C/¹⁵N-phenylalanine to optimize yield. nih.gov
Another route involves enzymatic reductive amination. A synthetic route starting from isotopically enriched precursors like benzonitrile (B105546) or ethyl benzoate (B1203000) can produce labeled sodium phenylpyruvate. deepdyve.com This intermediate is then converted to L-phenylalanine through an enzymatic reductive amination reaction, which can incorporate a ¹⁵N atom from a labeled ammonia source. deepdyve.com This method can produce highly enriched L-phenylalanine with high enantiomeric purity (≥ 99% ee). deepdyve.com
Commercially available L-Phenylalanine-¹⁵N is often used as a standard in research and as a building block in chemical and biological syntheses. medchemexpress.com It serves as a precursor for synthesizing more complex molecules and is used in metabolic flux analysis and as an internal standard for clinical mass spectrometry. medchemexpress.com The combination of ¹³C and ¹⁵N labeling (e.g., L-Phenylalanine-¹³C₉,¹⁵N) is particularly powerful for multidimensional NMR experiments, providing a comprehensive tool for protein structure determination. sigmaaldrich.comchemscene.com
| Labeling Method | ¹⁵N Source | Key Features | Primary Use |
| Microbial Synthesis | ¹⁵N-Ammonium Sulfate | Cost-effective for large-scale production; high incorporation efficiency. nih.gov | Production of uniformly ¹⁵N-labeled proteins for NMR. nih.gov |
| Enzymatic Reductive Amination | ¹⁵N-Ammonia | High enantiomeric purity; allows for specific labeling. deepdyve.com | Synthesis of specifically labeled L-phenylalanine for detailed mechanistic studies. deepdyve.com |
| Chemical Synthesis | Labeled Precursors | Provides access to various isotopomers. medchemexpress.com | Internal standards for mass spectrometry, building blocks for synthesis. medchemexpress.com |
Methodologies for Site-Specific Isotopic Enrichment
Site-specific isotopic enrichment of L-phenylalanine provides powerful tools for detailed structural and mechanistic studies in chemistry and biology, particularly in the field of biomolecular NMR spectroscopy. nih.gov These methods allow for the introduction of isotopes at specific atomic positions within the molecule, which simplifies complex NMR spectra and enables the study of specific molecular interactions. nih.govresearchgate.net
A notable methodology involves the bacterial production of L-phenylalanine with site-specific ¹³C labeling. nih.gov By using engineered strains of E. coli and a specifically labeled carbon source like 2-¹³C-glycerol, it is possible to direct the isotopic label to particular positions in the phenylalanine molecule, such as the Cα, Cγ, and Cε carbons. nih.gov This creates isolated ¹H-¹³C spin systems that are highly valuable for NMR relaxation experiments, which provide insights into molecular dynamics. nih.gov The efficiency of incorporation can be very high, reaching ~95% for the Cα position. nih.gov
Another approach for site-specific labeling combines chemical synthesis with enzymatic reactions. deepdyve.com This allows for the introduction of stable isotopes like ¹³C, ¹⁵N, and deuterium at virtually any position or combination of positions. deepdyve.com For example, labeling the aromatic ring can be achieved by synthesizing a labeled precursor like ethyl benzoate or benzonitrile, which is then converted to sodium phenylpyruvate. deepdyve.com An enzymatic reductive amination step then transforms this intermediate into the site-specifically labeled L-phenylalanine. deepdyve.com This method has been validated for the synthesis of (1'-¹³C)-L-Phe and (2-D)-L-Phe. deepdyve.com
The development of such methodologies is driven by the need for more precise analytical tools. Site-specific labeling of aromatic amino acids like phenylalanine is particularly attractive because they are often found at important protein interaction interfaces and play significant structural roles. nih.govresearchgate.net The ability to selectively observe these residues without interference from other signals is a major advantage in studying large and complex biological macromolecules. nih.gov
| Methodology | Labeled Precursor | Resulting Labeled Positions | Key Advantage |
| Bacterial Biosynthesis | 2-¹³C-Glycerol | Cα, Cγ, Cε | Creates isolated ¹H-¹³C spin systems for simplified NMR analysis. nih.gov |
| Chemoenzymatic Synthesis | Labeled Benzonitrile or Ethyl Benzoate | Aromatic ring, specific side-chain positions | High versatility for introducing labels at any desired position. deepdyve.com |
| Microbial Synthesis in D₂O | Deuterated water (D₂O) and substrates | General deuterium enrichment | Allows for varying levels of deuteration for neutron scattering and NMR studies. biocrick.comresearchgate.net |
Chemical and Biocatalytic Synthesis of L-PHENYLALANINE Derivatives
The synthesis of L-phenylalanine derivatives is a significant area of research, driven by their applications in drug development, protein engineering, and as probes for biological processes. Both chemical and biocatalytic methods are employed to create a diverse range of these non-standard amino acids. biorxiv.orgbiorxiv.org
Synthesis of fluorinated L-phenylalanine and other halogenated derivatives
Fluorinated and other halogenated derivatives of L-phenylalanine are of particular interest due to the unique properties conferred by the halogen atom, which can alter the molecule's steric and electronic characteristics, and serve as a useful probe in biochemical studies. nih.govbeilstein-journals.org
The synthesis of fluorinated phenylalanines can be achieved through various chemical routes. One method involves the asymmetric phase-transfer catalyzed alkylation of a tert-butyl glycinate-benzophenone Schiff base. acs.org This approach has been used to synthesize 4-fluoro-β-(4-fluorophenyl)-l-phenylalanine in high enantiomeric purity. acs.org Another strategy is the Knoevenagel condensation of methyl isocyanoacetate with a fluorinated benzaldehyde (B42025), followed by hydrogenation and deprotection to yield racemic fluorinated phenylalanines. nih.gov For radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a common method is the nucleophilic substitution on a suitable precursor, which is valuable for producing PET imaging agents like 2-[¹⁸F]fluoro-L-phenylalanine. nih.govrsc.org
Enzymatic methods also play a crucial role in the synthesis of halogenated L-phenylalanine derivatives. nih.govuw.edu.pl For instance, phenylalanine ammonia-lyase (PAL) can catalyze the addition of ammonia to a halogenated (E)-cinnamic acid derivative. nih.govnih.gov This reaction can be performed in isotopically enriched buffers to introduce hydrogen isotopes (deuterium or tritium) stereoselectively into the side chain. nih.gov
Palladium-catalyzed C-H halogenation directed by the native primary amine group of phenylalanine derivatives has also been reported. researchgate.net This method allows for the regioselective introduction of iodine, bromine, or chlorine at the ortho-position of the aryl ring. researchgate.net
| Derivative | Synthetic Method | Key Reagents/Catalysts | Key Features |
| 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine | Asymmetric phase-transfer catalysis | Cinchona alkaloid derived catalyst | High enantiomeric purity. acs.org |
| 2-[¹⁸F]Fluoro-L-phenylalanine | Nucleophilic fluorination | [¹⁸F]fluoride, Rh(PPh₃)₃Cl | Production of PET radiopharmaceuticals. nih.govrsc.org |
| Halogenated L-phenylalanines | Enzymatic addition of ammonia | Phenylalanine ammonia-lyase (PAL) | Stereoselective introduction of hydrogen isotopes. nih.govnih.gov |
| ortho-Halogenated Phenylalanines | Pd-catalyzed C-H halogenation | Pd catalyst, trifluoroacetic acid | Regioselective halogenation of the aryl ring. researchgate.net |
Aryl ring functionalization strategies
Functionalization of the aryl ring of L-phenylalanine allows for the introduction of a wide array of chemical groups, leading to derivatives with novel properties and applications. biorxiv.orgbiorxiv.orgresearchgate.net These strategies are essential for creating building blocks for natural product synthesis and for genetic code expansion. nih.gov
One prominent strategy is the palladium-catalyzed C(sp²)-H activation of the phenyl ring. chemrxiv.org By using a transient directing group, such as N-diethoxyethyl proline, regioselective mono-ortho-arylation of the phenyl ring can be achieved with various aryl iodides. chemrxiv.org This method has been successfully applied to the synthesis of unnatural aromatic amino acids, including L-biphenyl glycine (B1666218) ester derivatives. chemrxiv.org
Biocatalytic approaches have also been developed for aryl ring functionalization. A one-pot biocatalytic cascade using an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase has been shown to be effective for synthesizing a variety of L-phenylalanine derivatives with functionalized aryl rings. biorxiv.orgbiorxiv.orgnih.gov This system tolerates a broad range of substituted aryl aldehydes as starting materials, enabling the production of derivatives with diverse functionalities. biorxiv.orgnih.gov
Electrophilic aromatic substitution is another classic method for modifying the aryl ring. For example, nitration of L-phenylalanine yields the p-nitro derivative, which can then be converted to other functional groups. sci-hub.se Reduction of the nitro group followed by diazotization and a Sandmeyer reaction can introduce halogens like chlorine. sci-hub.se
| Functionalization | Methodology | Key Reagents/Catalysts | Resulting Derivative Type |
| ortho-Arylation | Pd-catalyzed C-H activation | Pd catalyst, N-diethoxyethyl proline | Biphenylalanines and related derivatives. chemrxiv.org |
| Diverse Aryl Substitutions | One-pot biocatalytic cascade | L-threonine transaldolase, phenylserine dehydratase, aminotransferase | Wide range of aryl-functionalized L-phenylalanines. biorxiv.orgnih.gov |
| para-Substitution | Electrophilic aromatic substitution | Nitrating agents, diazonium salts | p-Nitro-, p-amino-, and p-halo-phenylalanines. sci-hub.se |
Enzymatic cascades for non-standard L-phenylalanine derivative production
Enzymatic cascades have emerged as a powerful and sustainable strategy for the synthesis of non-standard L-phenylalanine derivatives. biorxiv.orgresearchgate.netosti.gov These multi-enzyme, one-pot reactions offer high selectivity and yield under mild, aqueous conditions, often outperforming traditional chemical synthesis routes. researchgate.netnih.gov
A notable example is a three-enzyme cascade that produces a variety of L-phenylalanine derivatives from inexpensive and readily available aryl aldehydes. biorxiv.orgnih.gov This cascade utilizes an L-threonine transaldolase, a phenylserine dehydratase, and an aromatic amino acid aminotransferase. biorxiv.orgnih.gov The system exhibits broad substrate specificity, allowing for the synthesis of at least 18 different L-phenylalanine derivatives with high enantiomeric excess (>99% e.e.). biorxiv.org This cascade can be further expanded by incorporating a carboxylic acid reductase, which enables the use of even more accessible and stable carboxylic acids as starting materials. biorxiv.orgnih.gov
Other enzymatic cascades have been developed for the production of both L- and D-amino acids. nih.gov For instance, a modular approach in E. coli has been designed for the one-pot conversion of styrenes to the corresponding (S)-α-amino acids. nih.gov This involves a series of enzymatic modules, including an epoxidase, an epoxide hydrolase, an alcohol dehydrogenase, an aldehyde dehydrogenase, a hydroxy acid oxidase, and an L-enantioselective α-transaminase. nih.gov
The development of enzymes like UstD, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, for decarboxylative aldol (B89426) reactions also opens new avenues for creating non-standard amino acids. nih.gov While not directly producing phenylalanine derivatives, the principles of engineering such enzymes for novel C-C bond formations are applicable to the synthesis of a wider range of complex amino acids. nih.gov
These enzymatic cascades represent a significant advancement in the sustainable production of valuable non-standard amino acids, with the potential to lower manufacturing costs and make these compounds more accessible for various applications. biorxiv.orgresearchgate.netnih.gov
| Cascade System | Key Enzymes | Starting Material | Product Scope |
| Three-Enzyme Cascade | L-threonine transaldolase, phenylserine dehydratase, aminotransferase | Aryl aldehydes | 18 diverse L-phenylalanine derivatives with high enantioselectivity. biorxiv.orgnih.gov |
| Four-Enzyme Cascade | L-threonine transaldolase, phenylserine dehydratase, aminotransferase, carboxylic acid reductase | Aryl carboxylic acids | Expands substrate scope to more stable and cheaper precursors. biorxiv.orgnih.gov |
| Multi-modular Whole-Cell System | Epoxidase, epoxide hydrolase, dehydrogenases, oxidase, transaminase | Styrenes | (S)-α-amino acids including L-phenylglycine derivatives. nih.gov |
Derivatization for probe development in biochemical research.
The strategic derivatization of L-phenylalanine, including its deuterated isotopologue L-phenylalanine (2-D), is a cornerstone for the development of sophisticated molecular probes used in biochemical and biomedical research. These probes are instrumental in elucidating complex biological processes such as protein structure and dynamics, enzyme mechanisms, and receptor-ligand interactions. d-nb.infonih.gov By introducing specific functional groups or isotopic labels onto the phenylalanine scaffold, researchers can create tailored molecules that report on local molecular environments with high precision. nih.gov
One major application of derivatized L-phenylalanine is in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. Isotopically labeled amino acids, including deuterated and ¹³C-labeled phenylalanine, are widely incorporated into proteins to study their structure and dynamics. nih.govacs.org For instance, spin-isolated aromatic amino acids can provide enhanced structural details, which is particularly valuable for investigating the conformational states of proteins like kinases, where the orientation of a phenylalanine ring in conserved motifs can determine the active versus inactive form of the enzyme. nih.gov
Another powerful strategy involves the introduction of vibrational reporters, such as azide (B81097) or nitrile groups, into the phenylalanine structure. These groups have distinct infrared stretching frequencies that are sensitive to the local electrostatic environment, yet they are small enough to be minimally perturbative. nih.gov For example, 4-azidomethyl-L-phenylalanine has been developed as a vibrational probe that can be genetically incorporated into proteins. nih.gov The azide group's asymmetric stretch vibration occurs in a region of the infrared spectrum with minimal interference from other protein signals, making it an effective reporter on local protein environments. nih.gov
Furthermore, derivatization is key to creating photoaffinity probes, which are used to identify and characterize the binding sites of drugs and other ligands. These probes typically consist of a pharmacophore that binds to the target receptor, a photoreactive group that forms a covalent bond upon UV irradiation, and a chemical handle (like an alkyne) for detection or purification. nih.gov This approach has been used to develop probes for the Dopamine (B1211576) Receptor D2 (DRD2), a therapeutically important target. nih.gov While not directly using a phenylalanine core as the pharmacophore in this specific case, the principles of derivatization to create such probes are widely applicable to amino acid-based ligands.
The synthesis of these derivatives often involves multi-step chemical pathways or chemo-enzymatic methods. d-nb.info For example, chemo-enzymatic synthesis has been employed to produce L-phenylalanine labeled with hydrogen and carbon isotopes to study the mechanism of enzymes like phenylalanine ammonia lyase (PAL). d-nb.info A common strategy for synthesizing labeled L-phenylalanine involves the enzymatic reductive amination of a labeled phenylpyruvate precursor, which yields highly enriched amino acids with high enantiomeric purity. deepdyve.com
Below are tables detailing examples of L-phenylalanine derivatives developed as biochemical probes and the synthetic strategies employed.
Table 1: Examples of L-Phenylalanine Derivatives as Biochemical Probes
| Derivative Name | Probe Type | Application | Key Findings | Reference |
|---|---|---|---|---|
| L-Phenylalanine (2-D) | Isotopic Label (NMR) | Studying protein structure and dynamics; investigating enzyme mechanisms. | Used to probe kinetic isotope effects in enzymatic reactions. | d-nb.infodeepdyve.com |
| 4-Azidomethyl-L-phenylalanine | Vibrational Reporter (IR) | Probing local protein hydration and electrostatic environments. | The azide group provides a sensitive and specific vibrational signal in a clear region of the IR spectrum. | nih.gov |
| 4-Cyano-L-phenylalanine | Vibrational Reporter (IR) | Studying local protein environments. | The nitrile group serves as a minimally perturbing two-atom probe. | nih.gov |
| 2-Iodo-L-phenylalanine | Radiotracer Precursor | Potential tumour tracer in oncology. | Used for in vitro and in vivo evaluation in tumour models. | ugent.be |
Table 2: Synthetic Approaches for L-Phenylalanine Derivatives
| Target Derivative | Synthetic Strategy | Precursors | Key Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|---|
| L-Phenylalanine (2-D) | Enzymatic Reductive Amination | (2-D)-Sodium Phenylpyruvate | Phenylalanine dehydrogenase | High enantiomeric purity (≥ 99% ee) | deepdyve.com |
| L-Phenylalanine (ring-d5) | Reductive Deoxygenation/Deuteration | L-Tyrosine derivative (Boc-L-Tyr(OTf)-OMe) | Pd₂(dba)₃, S-Phos, Mg⁰, ND₄Cl | >90% deuterium incorporation | researchgate.net |
| 4-Azidomethyl-L-phenylalanine | Multi-step chemical synthesis | N-(tert-butoxycarbonyl)-4-(hydroxymethyl)-L-phenylalanine methyl ester | Diphenylphosphoryl azide (DPPA), Sodium azide (NaN₃) | 87% over two steps (final deprotection) | nih.gov |
These derivatization strategies highlight the versatility of L-phenylalanine as a molecular scaffold. By leveraging advanced synthetic methodologies, researchers can create a diverse array of probes from L-phenylalanine (2-D) and its analogues, enabling detailed investigations into fundamental biochemical processes.
Biosynthesis and Metabolic Pathways of L Phenylalanine: Mechanistic Insights
The Shikimate Pathway as the Central Biosynthetic Route
The shikimate pathway represents the primary and universal route for the biosynthesis of aromatic amino acids, including L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govfrontiersin.orgnih.gov It is a high-flux pathway, with estimates suggesting that in plants, over 30% of all fixed carbon is directed through this series of enzymatic reactions. frontiersin.orgnih.gov This pathway connects central carbon metabolism, specifically glycolysis and the pentose phosphate (B84403) pathway, to the synthesis of chorismate, the last common precursor for the three aromatic amino acids. frontiersin.orgnih.govoup.com
Initial precursor conversion: phosphoenolpyruvate (B93156) and erythrose 4-phosphate
The entry point into the shikimate pathway is the condensation of two precursor molecules: phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P). nih.govresearchgate.netfrontiersin.org PEP is an intermediate of the glycolytic pathway, while E4P is derived from the pentose phosphate pathway, thus directly linking aromatic amino acid synthesis to primary carbohydrate metabolism. oup.comresearchgate.net This initial reaction is an aldol (B89426) condensation catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), which forms 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). oup.comfrontiersin.org
Shared common pathway to chorismate
Following the initial condensation, DAHP undergoes a series of six further enzymatic reactions to produce chorismate. nih.govnih.gov This seven-step sequence constitutes the common trunk of the shikimate pathway, which is highly conserved across bacteria, fungi, and plants. nih.govnih.gov Chorismate stands as a critical branch-point metabolite, serving as the essential precursor for the synthesis of L-tryptophan on one branch, and L-phenylalanine and L-tyrosine on the other. frontiersin.orgresearchgate.netchempedia.info
Table 1: Key Enzymes of the Common Shikimate Pathway
| Step | Enzyme | Abbreviation | Substrate(s) | Product |
| 1 | 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase | DAHPS | Phosphoenolpyruvate + Erythrose 4-phosphate | DAHP |
| 2 | 3-dehydroquinate synthase | DHQS | DAHP | 3-dehydroquinate |
| 3 | 3-dehydroquinate dehydratase | DHQD | 3-dehydroquinate | 3-dehydroshikimate |
| 4 | Shikimate dehydrogenase | SDH | 3-dehydroshikimate | Shikimate |
| 5 | Shikimate kinase | SK | Shikimate | Shikimate 3-phosphate |
| 6 | 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS | Shikimate 3-phosphate + Phosphoenolpyruvate | 5-enolpyruvylshikimate-3-phosphate |
| 7 | Chorismate synthase | CS | 5-enolpyruvylshikimate-3-phosphate | Chorismate |
Key rate-limiting enzymes: DAHP synthases (AroF, AroG, AroH) and Chorismate mutase-prephenate dehydrogenase (CM-PDT)
The metabolic flux through the shikimate pathway is tightly regulated, primarily at the first committed step. In many bacteria, such as Escherichia coli, this regulation is achieved through feedback inhibition of the DAHPS enzyme. scienceasia.org E. coli possesses three distinct DAHPS isoenzymes, each allosterically inhibited by one of the three final aromatic amino acid products. researchgate.netresearchgate.net
AroG , the major isoform, is sensitive to and inhibited by L-phenylalanine. scienceasia.orgnih.gov
AroF is inhibited by L-tyrosine. researchgate.netresearchgate.net
AroH is inhibited by L-tryptophan. scienceasia.orgresearchgate.net
This mechanism allows the cell to finely control the entry of carbon into the pathway based on the availability of the end products. scienceasia.org
Another crucial regulatory point is the conversion of chorismate to prephenate, which is the first step committing the carbon flow specifically towards L-phenylalanine and L-tyrosine synthesis. chempedia.infowikipedia.org This reaction is catalyzed by the enzyme chorismate mutase (CM). wikipedia.org In some bacteria and fungi, chorismate mutase exists as a bifunctional enzyme, fused with either prephenate dehydratase (forming CM-PDT) or prephenate dehydrogenase. frontiersin.org Chorismate mutase is often subject to feedback inhibition by L-phenylalanine and L-tyrosine, and activation by L-tryptophan, further regulating the balance of aromatic amino acids in the cell. chempedia.infowikipedia.orgnih.gov
Table 2: DAHP Synthase Isoforms in E. coli and Their Allosteric Inhibitors
| Isoform Gene | Inhibitor | Contribution to Total Activity |
| aroG | L-phenylalanine | ~80% |
| aroF | L-tyrosine | - |
| aroH | L-tryptophan | - |
Specific L-Phenylalanine Biosynthetic Branches
From the branch-point metabolite prephenate, two alternative pathways lead to the final synthesis of L-phenylalanine. frontiersin.orgoup.comfrontiersin.org These routes are known as the arogenate pathway and the phenylpyruvate pathway. While both pathways are utilized in nature, their prevalence differs between organisms. frontiersin.orgfrontiersin.org
Arogenate pathway (Prephenate → Arogenate → L-Phenylalanine)
The arogenate pathway is considered the predominant route for L-phenylalanine biosynthesis in higher plants. frontiersin.orgfrontiersin.orgpnas.org This pathway involves two sequential enzymatic steps:
Prephenate aminotransferase (PAT) catalyzes the transamination of prephenate to form L-arogenate. frontiersin.orgfrontiersin.org
Arogenate dehydratase (ADT) then catalyzes the decarboxylation and dehydration of L-arogenate to yield L-phenylalanine. frontiersin.orgnih.govnih.gov
The activity of arogenate dehydratase is often inhibited by the final product, L-phenylalanine, representing another layer of metabolic regulation. pnas.orgnih.gov
Phenylpyruvate pathway (Prephenate → Phenylpyruvate → L-Phenylalanine)
The phenylpyruvate pathway is the primary route for L-phenylalanine synthesis in many microorganisms. frontiersin.orgfrontiersin.orgpurdue.edu It has also been identified as a functional, alternative pathway in plants, which may become more active under specific stress conditions. oup.compurdue.edu This pathway also consists of two steps, but in a different order than the arogenate route:
Prephenate dehydratase (PDT) first catalyzes the dehydration and decarboxylation of prephenate to produce phenylpyruvate. frontiersin.orgfrontiersin.org
Phenylpyruvate aminotransferase (PPY-AT) subsequently catalyzes the transamination of phenylpyruvate, using an amino donor like glutamate, to form L-phenylalanine. frontiersin.orgchempedia.info
Table 3: Comparison of L-Phenylalanine Biosynthetic Branch Pathways
| Feature | Arogenate Pathway | Phenylpyruvate Pathway |
| Intermediate 1 | Prephenate | Prephenate |
| Enzyme 1 | Prephenate aminotransferase (PAT) | Prephenate dehydratase (PDT) |
| Intermediate 2 | L-Arogenate | Phenylpyruvate |
| Enzyme 2 | Arogenate dehydratase (ADT) | Phenylpyruvate aminotransferase (PPY-AT) |
| Final Product | L-Phenylalanine | L-Phenylalanine |
| Primary Organisms | Higher plants | Microorganisms (also present in plants) |
Enzymes Involved: Prephenate Dehydratase (PDT) and Arogenate Dehydratase (ADT)
The final steps in L-phenylalanine biosynthesis diverge into two primary pathways, distinguished by the key enzymes prephenate dehydratase (PDT) and arogenate dehydratase (ADT). These enzymes catalyze the conversion of prephenate, a crucial branch-point intermediate derived from the shikimate pathway, to L-phenylalanine.
The phenylpyruvate pathway , predominantly found in microorganisms, involves the direct conversion of prephenate to phenylpyruvate through a dehydration and decarboxylation reaction catalyzed by prephenate dehydratase (PDT) . frontiersin.orgnih.gov Subsequently, phenylpyruvate is transaminated to yield L-phenylalanine. frontiersin.org In many bacteria, including Escherichia coli, PDT activity is part of a bifunctional enzyme known as P-protein or PheA, which also possesses chorismate mutase (CM) activity. nih.govnih.gov The CM domain catalyzes the conversion of chorismate to prephenate, which then serves as the substrate for the PDT domain. nih.gov
The arogenate pathway is the predominant route for L-phenylalanine biosynthesis in plants. frontiersin.orgoup.com In this pathway, prephenate is first transaminated to form arogenate. frontiersin.orgbiorxiv.orgArogenate dehydratase (ADT) then catalyzes the dehydration and decarboxylation of arogenate to produce L-phenylalanine. biorxiv.orgresearchgate.net Plant ADTs are typically composed of a catalytic domain and a regulatory ACT domain, which is involved in feedback inhibition by L-phenylalanine. biorxiv.orgnih.gov Interestingly, some plant ADT enzymes have been shown to also exhibit PDT activity, suggesting a degree of metabolic flexibility. frontiersin.org
| Enzyme | Pathway | Substrate | Product | Predominant in |
| Prephenate Dehydratase (PDT) | Phenylpyruvate Pathway | Prephenate | Phenylpyruvate | Microorganisms |
| Arogenate Dehydratase (ADT) | Arogenate Pathway | Arogenate | L-Phenylalanine | Plants |
Regulatory Mechanisms of L-Phenylalanine Biosynthesis
The biosynthesis of L-phenylalanine is meticulously controlled at multiple levels to ensure a balanced supply of this essential amino acid and to prevent its over-accumulation, which can be toxic to cells. The primary regulatory strategies include feedback inhibition of key enzymes and transcriptional regulation of the genes encoding these enzymes.
Feedback inhibition, a form of allosteric regulation, is a rapid and efficient mechanism to control metabolic flux. The final product of the pathway, L-phenylalanine, binds to regulatory sites on key enzymes, leading to a conformational change that reduces their catalytic activity.
DAHP Synthases: The first committed step in the aromatic amino acid biosynthetic pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. In E. coli, there are three isoenzymes of DAHP synthase: AroG, AroF, and AroH. nih.govscienceasia.org Each of these isozymes is subject to feedback inhibition by one of the three aromatic amino acids. AroG, which accounts for approximately 80% of the total DAHP synthase activity, is inhibited by L-phenylalanine. nih.govscienceasia.org AroF is inhibited by L-tyrosine, and AroH is inhibited by L-tryptophan. nih.govscienceasia.org This differential regulation allows the cell to independently control the carbon flow into the common pathway in response to the specific needs for each aromatic amino acid.
Chorismate Mutase-Prephenate Dehydratase (CM-PDT): The bifunctional enzyme CM-PDT, encoded by the pheA gene in E. coli, is a critical regulatory point in the specific pathway leading to L-phenylalanine. Both the chorismate mutase and prephenate dehydratase activities of this enzyme are allosterically inhibited by L-phenylalanine. nih.govnih.gov The binding of L-phenylalanine to a regulatory site on the enzyme induces a conformational change that reduces the catalytic efficiency of both active sites. acs.org
Arogenate Dehydratase (ADT): In plants, ADT is a key rate-limiting enzyme in L-phenylalanine biosynthesis and is subject to feedback inhibition by L-phenylalanine. nih.govsippe.ac.cn However, plants have evolved different isoforms of ADT with varying sensitivities to feedback inhibition. biorxiv.orgnih.gov Some isoforms, often referred to as type-II ADTs, exhibit relaxed regulation and remain active even at high concentrations of L-phenylalanine. nih.gov This deregulation is thought to have been a crucial evolutionary adaptation that enabled the massive production of phenylalanine-derived compounds, such as lignin (B12514952), in vascular plants. nih.gov
| Enzyme | Inhibitor | Organism Example |
| DAHP Synthase (AroG) | L-Phenylalanine | E. coli |
| Chorismate Mutase-Prephenate Dehydratase (CM-PDT) | L-Phenylalanine | E. coli |
| Arogenate Dehydratase (ADT) | L-Phenylalanine | Plants |
In addition to feedback inhibition, the expression of genes involved in L-phenylalanine biosynthesis is controlled at the transcriptional level, ensuring that the cell synthesizes the necessary enzymes only when required.
TyrR and TrpR Repressors: In E. coli, the TyrR protein acts as a repressor that, in the presence of its corepressors (L-tyrosine or L-phenylalanine), binds to specific DNA sequences (TyrR boxes) in the promoter regions of several genes involved in aromatic amino acid biosynthesis and transport. nih.govnih.gov This binding blocks transcription. For instance, the expression of aroF (encoding the tyrosine-sensitive DAHP synthase) and tyrB (encoding an aromatic aminotransferase) is repressed by the TyrR protein. nih.gov Similarly, the TrpR repressor, with L-tryptophan as its corepressor, controls the expression of the aroH gene (encoding the tryptophan-sensitive DAHP synthase). nih.gov
pheA Attenuation: The expression of the pheA gene in E. coli is also regulated by a mechanism called attenuation . nih.gov The pheA operon has a leader sequence that contains a short open reading frame with multiple codons for phenylalanine. When L-phenylalanine levels are high, ribosomes can quickly translate this leader peptide, which leads to the formation of a terminator hairpin structure in the mRNA. This structure causes the RNA polymerase to detach from the DNA, prematurely terminating transcription. nih.gov Conversely, when L-phenylalanine levels are low, the ribosomes stall at the phenylalanine codons, preventing the formation of the terminator hairpin and allowing transcription of the full-length pheA gene to proceed. nih.gov
The intricate regulatory mechanisms of L-phenylalanine biosynthesis present significant hurdles for its overproduction in industrial settings. Metabolic engineering aims to overcome these native control systems to channel more carbon flux towards the desired product.
A primary strategy to boost L-phenylalanine production is to alleviate the feedback inhibition of key enzymes. This is typically achieved through protein engineering to create feedback-resistant enzyme variants. By introducing specific mutations in the allosteric binding sites of enzymes like DAHP synthase (AroG) and CM-PDT (PheA), their sensitivity to L-phenylalanine can be significantly reduced or eliminated. nih.govnih.gov For example, mutations in the pheA gene have yielded enzymes that retain high catalytic activity but are no longer inhibited by high concentrations of L-phenylalanine. nih.gov Similarly, site-directed mutagenesis of the aroG gene has been successful in creating feedback-insensitive DAHP synthase enzymes. scienceasia.orgnih.gov
The biosynthesis of L-phenylalanine requires two key precursors from central carbon metabolism: phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) . nih.gov Enhancing the intracellular availability of these precursors is a crucial aspect of metabolic engineering for L-phenylalanine production.
Several strategies have been employed to increase the PEP and E4P pools:
Modification of the Phosphotransferase System (PTS): In E. coli, the uptake of glucose is mediated by the PTS, which consumes one molecule of PEP for each molecule of glucose transported into the cell. nih.gov Replacing the PTS with alternative glucose transport systems, such as the glucose facilitator and glucokinase from Zymomonas mobilis, can conserve PEP. nih.gov
Overexpression of Key Enzymes in Central Metabolism: Overexpressing genes such as tktA (transketolase) and talB (transaldolase) can enhance the flux through the pentose phosphate pathway, thereby increasing the supply of E4P. nih.gov
Blocking Competing Pathways: Inactivating enzymes that divert PEP to other metabolic pathways, such as pyruvate kinases (PykF and PykA), can also increase the availability of PEP for L-phenylalanine biosynthesis. nih.gov
Recycling Pyruvate to PEP: Overexpressing PEP synthetase (PpsA) can convert pyruvate back to PEP, further augmenting the PEP pool. nih.govresearchgate.net
| Strategy | Target | Goal |
| Overcoming Feedback Inhibition | DAHP synthase (AroG), CM-PDT (PheA) | Create feedback-resistant enzyme variants to maintain high catalytic activity in the presence of L-phenylalanine. |
| Enhancing PEP Supply | Phosphotransferase System (PTS), Pyruvate Kinases (PykF, PykA), PEP Synthetase (PpsA) | Increase the intracellular pool of phosphoenolpyruvate by modifying glucose uptake, blocking competing pathways, and recycling pyruvate. |
| Enhancing E4P Supply | Transketolase (tktA), Transaldolase (talB) | Increase the intracellular pool of erythrose 4-phosphate by enhancing the flux through the pentose phosphate pathway. |
Metabolic engineering strategies for enhancing biosynthesis.
Modifying carbon flux distribution
Metabolic engineering strategies to enhance L-phenylalanine production often focus on redirecting the flow of carbon within the cell towards the synthesis of this aromatic amino acid. The primary precursors for L-phenylalanine biosynthesis are phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). nih.govresearchgate.net Therefore, a key strategy involves increasing the intracellular availability of these molecules.
One approach is to engineer the central carbon metabolism to channel more intermediates into the pentose phosphate pathway (PPP), where E4P is generated. This can be achieved by targeting enzymes such as transketolase (encoded by tktA) and transaldolase (encoded by talB). nih.gov Overexpression of these enzymes has been shown to increase the supply of E4P. nih.gov Another strategy involves blocking competing pathways that consume PEP. The phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) is a major consumer of PEP during glucose uptake in many bacteria. nih.gov Inactivating the PTS and replacing it with alternative glucose transport systems can significantly increase the PEP pool available for L-phenylalanine synthesis. nih.gov
Furthermore, insight into the intracellular flux distribution can reveal rate-limiting steps in the biosynthetic pathway. For example, proteomic analysis has identified the third step of the shikimate pathway, catalyzed by AroD, as a bottleneck for L-phenylalanine production in some engineered strains. nih.gov By optimizing the promoter strength for the aroD gene, the production titer of L-phenylalanine was increased. nih.gov The use of alternative carbon sources like glycerol can also naturally increase the carbon flow into the pentose phosphate pathway, thereby boosting E4P levels. nih.govresearchgate.net Computational methods like Flux Variability Analysis (FVA) are employed to estimate intracellular flux distributions and identify targets for genetic engineering to reduce uncertainties in metabolic models and improve production. nih.gov Redirecting carbon flow from accumulated phenylalanine towards the production of valuable phenylpropanoid compounds in plants is another area of active research. usda.gov
Engineering amino acid transport systems
The accumulation of L-phenylalanine inside the cell can lead to feedback inhibition of key enzymes in its biosynthetic pathway, thereby limiting production. A crucial strategy to overcome this limitation is to engineer the cell's amino acid transport systems to efficiently export L-phenylalanine into the extracellular medium. nih.govresearchgate.net By reducing the intracellular concentration of the final product, the metabolic pathway can continue to operate at a higher rate.
In Escherichia coli, the protein YddG has been identified as an exporter of aromatic amino acids, including L-phenylalanine. nih.gov Overexpression of the yddG gene has been shown to enhance L-phenylalanine production by facilitating its removal from the cytoplasm. nih.govresearchgate.net This strategy effectively relieves the feedback inhibition on enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase-prephenate dehydratase (CM-PDT). nih.gov
Beyond simply overexpressing native transporters, protein engineering can be used to improve their efficiency or alter their specificity. The goal is to create a robust transport system that can keep pace with the enhanced production capabilities of the engineered metabolic pathway. This holistic approach, combining increased synthesis with efficient export, is critical for achieving high titers of L-phenylalanine in industrial fermentation processes.
L-Phenylalanine Degradation Pathways
L-phenylalanine, an essential aromatic amino acid, can be catabolized through various metabolic pathways in different organisms. wikipedia.org These degradation routes serve to either convert phenylalanine into other essential molecules or to utilize it as a source of carbon and energy. The specific pathway employed depends on the organism and the prevailing physiological conditions. In many organisms, including humans and various microbes, the primary degradation pathway begins with the conversion of L-phenylalanine to L-tyrosine. researchgate.netnih.govdavuniversity.org However, alternative catabolic routes also exist, particularly in microorganisms. ubc.cayoutube.com
Aerobic degradation pathways (e.g., conversion to L-tyrosine via phenylalanine hydroxylase)
The most well-characterized aerobic degradation pathway for L-phenylalanine is its irreversible hydroxylation to form L-tyrosine. nih.govdavuniversity.org This reaction is the rate-limiting step in phenylalanine catabolism in animals and is catalyzed by the enzyme phenylalanine hydroxylase (PAH). researchgate.netnih.gov This enzyme is predominantly found in the liver. researchgate.netnih.govdavuniversity.org
The reaction requires molecular oxygen and a cofactor, tetrahydrobiopterin (B1682763) (BH4). davuniversity.org During the reaction, one atom of oxygen is incorporated into the phenyl ring of phenylalanine to form the hydroxyl group of tyrosine, while the other oxygen atom is reduced to water. davuniversity.org Tetrahydrobiopterin is oxidized to dihydrobiopterin in the process and must be regenerated by dihydropteridine reductase for the cycle to continue. nih.govdavuniversity.org
Once L-tyrosine is formed, it enters a common degradation pathway that ultimately breaks it down into fumarate and acetoacetate. researchgate.netnih.gov These products can then enter the citric acid cycle for energy production or be used in gluconeogenesis and ketogenesis, respectively. davuniversity.org This pathway is central to the metabolism of aromatic amino acids in many organisms. nih.gov A deficiency in phenylalanine hydroxylase leads to the genetic disorder phenylketonuria (PKU), where phenylalanine accumulates to toxic levels. wikipedia.orgresearchgate.netnih.gov
Alternative catabolic routes (e.g., via phenylpyruvate in microorganisms)
In addition to the primary pathway involving conversion to L-tyrosine, several alternative catabolic routes for L-phenylalanine exist, particularly in microorganisms. One significant alternative pathway proceeds through the intermediate phenylpyruvate. ubc.cayoutube.compurdue.edu This route is initiated by the transamination of L-phenylalanine, a reaction catalyzed by an aminotransferase, which removes the amino group and produces phenylpyruvic acid. ubc.cayoutube.com
This pathway is prominent in various bacteria and fungi. nih.govresearchgate.netnih.gov For instance, in the denitrifying bacterium Thauera aromatica, L-phenylalanine is anaerobically metabolized to benzoyl-CoA, with phenylpyruvate being a key intermediate. nih.gov The pathway involves the subsequent decarboxylation of phenylpyruvate to phenylacetaldehyde (B1677652), which is then oxidized to phenylacetic acid. ubc.canih.gov Phenylacetic acid can be further metabolized. In some microorganisms, the degradation of L-phenylalanine to phenylpyruvate is catalyzed by an L-amino acid deaminase. nih.gov
Plants have also been shown to utilize a microbial-like pathway to produce phenylalanine from phenylpyruvate, indicating the metabolic versatility of this route. purdue.edu This alternative pathway can be a target for metabolic engineering to produce valuable compounds derived from phenylpyruvate.
Enzymes involved in L-phenylalanine degradation
The degradation of L-phenylalanine is orchestrated by a series of specific enzymes that catalyze each step of the catabolic pathways.
In the primary aerobic pathway, the key enzyme is phenylalanine hydroxylase (PAH) , which converts L-phenylalanine to L-tyrosine. researchgate.netnih.govdavuniversity.org The subsequent degradation of L-tyrosine involves several other enzymes, including:
Tyrosine aminotransferase (TAT) : Catalyzes the transamination of tyrosine to p-hydroxyphenylpyruvate. researchgate.netresearchgate.net
p-Hydroxyphenylpyruvate dioxygenase (HPPD) : Converts p-hydroxyphenylpyruvate to homogentisate. researchgate.netresearchgate.net
Homogentisate 1,2-dioxygenase (HmgA) : Cleaves the aromatic ring of homogentisate. researchgate.net
Maleylacetoacetate isomerase (MaiA) : Isomerizes maleylacetoacetate to fumarylacetoacetate. researchgate.net
Fumarylacetoacetate hydrolase (FahA) : Cleaves fumarylacetoacetate into fumarate and acetoacetate. researchgate.net
In the alternative pathway via phenylpyruvate, the initial step is typically catalyzed by a phenylalanine aminotransferase or L-amino acid deaminase , which converts L-phenylalanine to phenylpyruvate. ubc.canih.govresearchgate.net Subsequent enzymes in this pathway can include:
Phenylpyruvate decarboxylase : Converts phenylpyruvate to phenylacetaldehyde. nih.govresearchgate.net
Phenylacetaldehyde dehydrogenase : Oxidizes phenylacetaldehyde to phenylacetate (B1230308). nih.govresearchgate.net
Phenylacetate-CoA ligase : Activates phenylacetate to phenylacetyl-CoA for further degradation. nih.gov
In plants, phenylalanine ammonia-lyase (PAL) can convert L-phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway, which is a major route for the synthesis of numerous secondary metabolites. wikipedia.orgnih.gov
Intermediates and their biochemical significance
The degradation of L-phenylalanine generates a variety of intermediate compounds, many of which have significant biochemical roles.
In the main aerobic pathway, L-tyrosine is the first and most crucial intermediate. wikipedia.org Besides being a proteinogenic amino acid, L-tyrosine is a precursor for the synthesis of important biomolecules such as the catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), and epinephrine), thyroid hormones, and the pigment melanin. wikipedia.orgdavuniversity.org Subsequent intermediates like homogentisate are central to the catabolism of aromatic rings. nih.govresearchgate.net The final products, fumarate and acetoacetate , are key metabolic players, linking amino acid catabolism to central energy metabolism. researchgate.net
In the alternative pathway, phenylpyruvate is the key initial intermediate. ubc.cayoutube.com The accumulation of phenylpyruvate and its derivatives, such as phenylacetate and phenyllactate, is a hallmark of the genetic disorder phenylketonuria (PKU). youtube.com These compounds can be neurotoxic at high concentrations. However, phenylpyruvate is also a valuable keto acid with applications in the food and pharmaceutical industries. researchgate.netnih.gov Other intermediates in this pathway, such as phenylacetaldehyde , contribute to the floral aroma of various natural products. researchgate.netPhenylacetic acid is another intermediate that can be further metabolized by microorganisms. ubc.ca Ultimately, these pathways break down the carbon skeleton of L-phenylalanine, allowing the organism to utilize it for energy and biosynthesis.
Data Tables
Table 1: Key Enzymes in L-Phenylalanine Degradation
| Enzyme | Abbreviation | Pathway | Reaction Catalyzed |
| Phenylalanine hydroxylase | PAH | Aerobic (Tyrosine) | L-phenylalanine → L-tyrosine researchgate.netnih.govdavuniversity.org |
| Tyrosine aminotransferase | TAT | Aerobic (Tyrosine) | L-tyrosine → p-Hydroxyphenylpyruvate researchgate.netresearchgate.net |
| p-Hydroxyphenylpyruvate dioxygenase | HPPD | Aerobic (Tyrosine) | p-Hydroxyphenylpyruvate → Homogentisate researchgate.netresearchgate.net |
| Phenylalanine aminotransferase | - | Alternative (Phenylpyruvate) | L-phenylalanine → Phenylpyruvate ubc.caresearchgate.net |
| Phenylpyruvate decarboxylase | - | Alternative (Phenylpyruvate) | Phenylpyruvate → Phenylacetaldehyde nih.govresearchgate.net |
| Phenylacetaldehyde dehydrogenase | - | Alternative (Phenylpyruvate) | Phenylacetaldehyde → Phenylacetate nih.govresearchgate.net |
| Phenylalanine ammonia-lyase | PAL | Phenylpropanoid (Plants) | L-phenylalanine → Cinnamic acid wikipedia.orgnih.gov |
Table 2: Significant Intermediates in L-Phenylalanine Degradation and Their Roles
| Intermediate | Pathway | Biochemical Significance |
| L-Tyrosine | Aerobic (Tyrosine) | Protein synthesis; Precursor to catecholamines, thyroid hormones, and melanin. wikipedia.orgdavuniversity.org |
| Homogentisate | Aerobic (Tyrosine) | Central intermediate in the catabolism of aromatic amino acids. nih.govresearchgate.net |
| Fumarate | Aerobic (Tyrosine) | Intermediate of the citric acid cycle; used in energy production and gluconeogenesis. researchgate.net |
| Acetoacetate | Aerobic (Tyrosine) | Ketone body; can be converted to acetyl-CoA for energy. researchgate.net |
| Phenylpyruvate | Alternative (Phenylpyruvate) | Key intermediate in microbial degradation; accumulation is a marker for PKU. ubc.cayoutube.com |
| Phenylacetaldehyde | Alternative (Phenylpyruvate) | Contributes to floral aromas in nature. researchgate.net |
| Cinnamic acid | Phenylpropanoid (Plants) | Precursor to a wide range of phenylpropanoid secondary metabolites (e.g., flavonoids, lignans). wikipedia.org |
Molecular and Cellular Roles of L Phenylalanine 2 D in Biological Systems
Role in Protein Synthesis: Mechanistic Aspects
L-phenylalanine is a fundamental component of proteins, incorporated into polypeptide chains during the process of translation. Its integration is a highly regulated process ensuring the correct amino acid is added to the growing protein.
Codon recognition and tRNA interactions
The genetic information for the incorporation of L-phenylalanine into a protein is encoded in messenger RNA (mRNA) by specific three-nucleotide sequences known as codons. The codons that specify L-phenylalanine are UUU and UUC. bham.ac.ukquora.com The recognition of these codons is mediated by a specific transfer RNA (tRNA) molecule, tRNA-Phe. This tRNA molecule has a three-dimensional L-shaped structure, which includes an anticodon loop. bham.ac.uk The anticodon loop contains a three-nucleotide sequence, GAA, which is complementary to the UUU and UUC codons on the mRNA. bham.ac.uknih.gov
The correct attachment of L-phenylalanine to its corresponding tRNA is a critical step and is catalyzed by a specific enzyme called phenylalanyl-tRNA synthetase (PheRS). bham.ac.uknih.gov This enzyme recognizes both the L-phenylalanine amino acid and the specific structural features of the tRNA-Phe molecule, ensuring that the correct amino acid is "charged" onto the tRNA. nih.govnih.gov Once charged, the L-phenylalanyl-tRNA-Phe complex is delivered to the ribosome. The ribosome then matches the anticodon of the tRNA with the corresponding codon on the mRNA, facilitating the transfer of L-phenylalanine to the growing polypeptide chain.
| Amino Acid | mRNA Codons | tRNA Anticodon | Key Enzyme |
|---|---|---|---|
| L-Phenylalanine | UUU, UUC | GAA | Phenylalanyl-tRNA synthetase (PheRS) |
Fidelity of L-phenylalanine incorporation
The process of protein synthesis is characterized by a high degree of fidelity, ensuring that the correct amino acids are incorporated into the protein sequence as dictated by the genetic code. The cellular machinery exhibits a high level of accuracy in the incorporation of L-phenylalanine. This precision is largely attributed to the specificity of the phenylalanyl-tRNA synthetase (PheRS), which can distinguish L-phenylalanine from other amino acids with remarkable accuracy. nih.gov
Research has also explored the incorporation of unnatural amino acids (UAAs) that are structurally similar to L-phenylalanine, such as p-acetyl-L-phenylalanine (pAcPhe). nih.govresearchgate.netsemanticscholar.org The ability to incorporate these analogs with high efficiency and fidelity highlights the robustness and specificity of the translational apparatus for the phenylalanine structure. nih.gov This high fidelity is crucial for the synthesis of functional proteins, as the misincorporation of amino acids can lead to non-functional or misfolded proteins.
L-Phenylalanine as a Precursor for Secondary Metabolites and Other Biomolecules
Beyond its role in protein synthesis, L-phenylalanine serves as a crucial precursor for a wide array of secondary metabolites and other essential biomolecules in various organisms.
Biosynthesis of L-tyrosine and downstream catecholamines (mechanistic pathways)
In animals, L-phenylalanine is the precursor for the biosynthesis of another aromatic amino acid, L-tyrosine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase, which adds a hydroxyl group to the phenyl ring of L-phenylalanine. nih.govsigmaaldrich.com L-tyrosine is, in turn, a precursor for the synthesis of catecholamines, a group of important neurotransmitters and hormones. nih.govresearchgate.netnih.gov
The biosynthetic pathway for catecholamines begins with the conversion of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase. sigmaaldrich.comnih.gov L-DOPA is then decarboxylated to form dopamine (B1211576) by DOPA decarboxylase. nih.govyoutube.com Dopamine can be further converted to norepinephrine (B1679862) (noradrenaline) by dopamine β-hydroxylase. youtube.com In certain cells, norepinephrine is then methylated to produce epinephrine (B1671497) (adrenaline) by the enzyme phenylethanolamine N-methyltransferase. youtube.com
| Precursor | Product | Key Enzyme |
|---|---|---|
| L-Phenylalanine | L-Tyrosine | Phenylalanine hydroxylase |
| L-Tyrosine | L-DOPA | Tyrosine hydroxylase |
| L-DOPA | Dopamine | DOPA decarboxylase |
| Dopamine | Norepinephrine | Dopamine β-hydroxylase |
| Norepinephrine | Epinephrine | Phenylethanolamine N-methyltransferase |
Formation of phenylpropanoids in plants (e.g., lignin (B12514952), flavonoids)
In plants, L-phenylalanine is the starting point for the phenylpropanoid pathway, a major metabolic route that produces a diverse range of secondary metabolites. frontiersin.orgnih.govresearchgate.net This pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. frontiersin.orgresearchgate.net This step is a critical regulatory point in the pathway. usda.gov
From trans-cinnamic acid, a series of enzymatic reactions leads to the synthesis of various phenylpropanoids, including lignin and flavonoids. nih.govresearchgate.net Lignin is a complex polymer that provides structural support to the plant cell wall. Flavonoids are a diverse group of compounds that have various functions, including pigmentation, UV protection, and defense against pathogens. nih.gov
Derivatives such as 2-phenylethanol (B73330) in microbial systems
In various microorganisms, including the yeast Saccharomyces cerevisiae, L-phenylalanine can be converted into the aromatic alcohol 2-phenylethanol, which is known for its pleasant floral aroma. nih.govresearchgate.net This biotransformation occurs via the Ehrlich pathway. frontiersin.orgnih.gov
The Ehrlich pathway involves three main steps:
Transamination: L-phenylalanine is first converted to phenylpyruvate by an aminotransferase. frontiersin.orgnih.gov
Decarboxylation: Phenylpyruvate is then decarboxylated to phenylacetaldehyde (B1677652) by a decarboxylase. frontiersin.orgnih.gov
Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase. frontiersin.orgnih.gov
This pathway is of significant interest for the biotechnological production of "natural" 2-phenylethanol for use in the food and fragrance industries. nih.govresearchgate.net
Penicillin G synthesis in fungi.
L-phenylalanine serves as a crucial precursor for the synthesis of the side chain of Penicillin G in fungi, particularly in industrial production using Penicillium chrysogenum. nih.gov While the core bicyclic ring structure of penicillin is synthesized from the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine, the specific type of penicillin produced is determined by the side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. am-online.orgasianpubs.orgnews-medical.net For Penicillin G, this side chain is phenylacetic acid (PAA).
Industrial fermentation processes for high-yield Penicillin G production typically require the addition of PAA to the culture medium. nih.gov However, P. chrysogenum possesses a natural pathway to synthesize PAA directly from L-phenylalanine. nih.gov When this fungus is grown in a culture where L-phenylalanine is the sole nitrogen source, it can produce both phenylacetate (B1230308) and, consequently, Penicillin G. nih.gov
The metabolic conversion involves several steps. L-phenylalanine is first transaminated to form phenylpyruvate. nih.gov This intermediate is then converted into phenylacetate through an Ehrlich-type pathway, a process involving decarboxylation. nih.gov This endogenously synthesized phenylacetate is then activated to phenylacetyl-CoA within peroxisomes and subsequently attached to the 6-APA core by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT), completing the synthesis of Penicillin G. nih.govresearchgate.net
Research using isotopically labeled [U-13C]phenylalanine has confirmed this pathway, demonstrating that L-phenylalanine is metabolized into phenylpyruvate and phenylacetate, which are then incorporated into the final Penicillin G molecule. nih.gov This natural synthesis pathway provides a basis for metabolically engineering P. chrysogenum to produce its own side-chain precursor, potentially reducing reliance on externally supplied PAA derived from petrochemical sources. nih.gov
Table 1: L-Phenylalanine Metabolism in P. chrysogenum for Penicillin G Synthesis
| Metabolite | Role in Pathway | Observation |
|---|---|---|
| L-Phenylalanine | Primary Precursor | Serves as the initial substrate for the side-chain synthesis. nih.gov |
| Phenylpyruvate | Intermediate | Formed from the transamination of L-phenylalanine. nih.gov |
| Phenylacetate (PAA) | Direct Side-Chain Precursor | Produced from phenylpyruvate and attached to the penicillin nucleus. nih.gov |
| Penicillin G | Final Product | The antibiotic synthesized using the PAA side chain. nih.govam-online.org |
Molecular Transport Mechanisms of L-Phenylalanine.
The transport of L-phenylalanine across cellular membranes is an active, regulated process mediated by various transmembrane proteins known as amino acid permeases or transporters. nih.gov These transport systems are essential for cellular uptake of this vital amino acid for protein synthesis and other metabolic functions. The mechanisms can differ significantly depending on the organism and cell type, but generally involve carrier-mediated transport rather than simple diffusion. nih.gov In human intestinal cells, for example, transport is Na+-independent from the apical (lumen) side to the basolateral (blood) side, but accumulation within the cells can be Na+-dependent. nih.gov In yeast, amino acid permeases are driven by proton gradients. nih.gov These systems allow cells to concentrate L-phenylalanine internally, even against a concentration gradient.
Several specific transporter proteins responsible for L-phenylalanine transport have been identified and characterized in various organisms.
L-type Amino Acid Transporter 1 (LAT1): This transporter is prominently expressed in humans at the blood-brain barrier and in many types of tumor cells. jci.orgacs.org LAT1 is responsible for the transport of large neutral amino acids, including L-phenylalanine. acs.orgresearchgate.net It functions as a sodium-independent exchanger, facilitating the movement of amino acids across the cell membrane. nih.govjci.org Its high expression in cancer cells is exploited for targeted drug delivery. acs.org
Yeast Permeases (Gap1p, Bap2p, Agp1p): In the yeast Saccharomyces cerevisiae, several permeases are involved in L-phenylalanine uptake. The General Amino Acid Permease (Gap1p) has long been considered a primary transporter for this amino acid. nih.gov However, studies have shown that Bap2p and Agp1p also play significant roles. nih.gov Bap2p is the principal carrier when ammonium (B1175870) is the nitrogen source and leucine (B10760876) is present, while Agp1p becomes the major transporter in cells lacking Gap1p under specific media conditions. nih.gov
YddG in E. coli: This protein is an exporter responsible for moving aromatic amino acids, including L-phenylalanine, out of the cell. nih.gov Overexpression of YddG leads to reduced intracellular accumulation and faster export of L-phenylalanine. nih.gov
Table 2: Characterized L-Phenylalanine Transporter Proteins
| Transporter Protein | Organism/Location | Key Characteristics |
|---|---|---|
| LAT1 | Human (Blood-Brain Barrier, Tumors) | Sodium-independent; transports large neutral amino acids. jci.orgacs.org |
| Gap1p | Saccharomyces cerevisiae | General amino acid permease; high-capacity transporter. nih.gov |
| Bap2p | Saccharomyces cerevisiae | Principal phenylalanine carrier in the presence of ammonium and leucine. nih.gov |
| Agp1p | Saccharomyces cerevisiae | Major transporter in gap1 mutant strains under certain conditions. nih.gov |
| YddG | Escherichia coli | Aromatic amino acid exporter protein. nih.gov |
Cells employ sophisticated mechanisms to maintain homeostasis of L-phenylalanine concentrations. This regulation occurs at the level of both transport and metabolism and is crucial for balancing the amino acid's use in biosynthesis with the prevention of toxic accumulation.
In yeast, the SPS (Ssy1-Ptr3-Ssy5) sensor system detects extracellular amino acids, including L-phenylalanine, and initiates a signal transduction pathway that regulates the expression of permease genes. nih.gov Intracellular nitrogen and amino acid levels are also sensed, notably by the TORC1 pathway, which can repress or derepress the expression of genes involved in nitrogen catabolism, including those for amino acid transporters like GAP1 and AGP1. nih.govresearchgate.net
In E. coli, the regulation is critical for metabolic engineering efforts aimed at overproducing L-phenylalanine. The intracellular concentration of L-phenylalanine can be controlled by modulating the expression of export proteins like YddG. nih.gov Furthermore, engineered biosensors have been developed to dynamically regulate the expression of key metabolic enzymes in response to intracellular L-phenylalanine levels, allowing for a balanced flux through the synthesis pathway and preventing the accumulation of inhibitory intermediates. koreascience.kr This dynamic control ensures that intracellular and extracellular concentrations are managed to optimize production and cell viability. koreascience.kr
Enzyme-L-Phenylalanine Interactions: Allosteric Regulation and Catalytic Mechanisms.
L-phenylalanine interacts with a variety of enzymes, not only as a substrate but also as an allosteric regulator that can either activate or inhibit enzyme activity. nih.govnih.gov Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic efficiency. nih.gov This mechanism is a fundamental form of cellular control, allowing metabolic pathways to be fine-tuned in response to the availability of their end products. nih.govchempedia.info
A classic example of allosteric inhibition is the feedback inhibition of the first enzyme in a biosynthetic pathway by the pathway's final product. chempedia.info In the L-phenylalanine biosynthesis pathway in E. coli, key enzymes like DAHP synthase and chorismate mutase-prephenate dehydratase (CM-PDT) are feedback-inhibited by L-phenylalanine. nih.gov Conversely, L-phenylalanine can also act as an allosteric activator, as seen with the enzyme phenylalanine hydroxylase (PheH), which catalyzes the conversion of phenylalanine to tyrosine. nih.govacs.org
The structural basis for feedback inhibition by L-phenylalanine often involves a specialized regulatory domain. Many enzymes regulated by amino acids possess an ACT domain (named after Aspartate kinase, Chorismate mutase, and TyrA). biorxiv.org L-phenylalanine binds to this ACT domain, which is structurally separate from the catalytic domain. biorxiv.org
The binding of L-phenylalanine to the ACT domain triggers a significant conformational change that propagates to the active site. biorxiv.org In the case of prephenate dehydratase, which is involved in phenylalanine biosynthesis, the enzyme typically exists as a tetramer. biorxiv.org Phenylalanine binding to the ACT domain induces a conformational shift that renders the active site inaccessible to its substrate, prephenate, thereby inhibiting the enzyme's activity. biorxiv.org Site-directed mutagenesis studies have identified specific residues within these regulatory domains that are critical for phenylalanine binding and the subsequent inhibitory signal transmission. acs.org For instance, in the E. coli P-protein, mutagenesis of conserved regions in the regulatory domain was shown to affect both phenylalanine binding and the degree of feedback inhibition. acs.org
The binding of L-phenylalanine to an allosteric site induces specific and often extensive conformational changes in the enzyme's structure. These changes are the physical mechanism through which the enzyme's activity is modulated.
In the case of phenylalanine hydroxylase (PheH), which is allosterically activated by L-phenylalanine, the binding event causes a significant structural rearrangement. nih.govnih.gov The inactive form of the enzyme has an N-terminal autoregulatory sequence that extends over and partially blocks the active site. acs.orgresearchgate.net The binding of L-phenylalanine to its allosteric site in the regulatory domain is proposed to cause this N-terminal tail to move away, exposing the active site and allowing substrates to bind. nih.govacs.org
Hydrogen/deuterium (B1214612) exchange experiments monitored by mass spectrometry have provided direct evidence for these conformational changes. acs.orgnih.gov Upon L-phenylalanine binding to PheH, peptides in both the regulatory and catalytic domains, particularly at the interface between them, show increased deuterium incorporation, indicating they have become more solvent-exposed. nih.gov This confirms that L-phenylalanine binding disrupts the interaction between the two domains, leading to a more open and active enzyme conformation. nih.govnih.gov These studies establish that the binding event triggers a global change in the protein's structure, which is fundamental to its allosteric regulation. acs.orgacs.org
Advanced Spectroscopic and Analytical Characterization of L Phenylalanine 2 D
Nuclear Magnetic Resonance (NMR) Spectroscopy of L-PHENYLALANINE (2-D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of L-phenylalanine (2-D). The introduction of a deuterium (B1214612) atom at the C-2 position induces specific changes in the NMR spectra, which can be leveraged for detailed analysis.
One-dimensional (1D) ¹H NMR spectroscopy provides initial confirmation of the deuteration. In a typical ¹H NMR spectrum of unlabeled L-phenylalanine in D₂O, the alpha-proton (H-2) appears as a multiplet, coupled to the beta-protons (H-3). For L-phenylalanine (2-D), this signal is absent, and the signals for the beta-protons are simplified due to the removal of the coupling to H-2. nih.govarizona.edu
Two-dimensional (2D) NMR techniques are employed for unambiguous assignment of all proton and carbon signals and for detailed structural analysis. emerypharma.comprinceton.edu
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings. sdsu.edu In L-phenylalanine (2-D), the COSY spectrum would show a lack of correlation between the alpha-position and the beta-protons, confirming the site of deuteration. researchgate.net Correlations would still be observed between the beta-protons and among the aromatic protons of the phenyl ring. walisongo.ac.id
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. science.gov For L-phenylalanine (2-D), the cross-peak corresponding to the C-2/H-2 pair would be absent from the spectrum, providing definitive evidence of deuteration at this position. bmrb.io
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net For L-phenylalanine (2-D), NOESY can be used to study the spatial relationships between the beta-protons, the aromatic ring protons, and protons of neighboring molecules or a binding partner.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes on L-PHENYLALANINE (2-D) |
|---|---|---|---|
| C1 (COOH) | - | ~176.8 | No change. |
| C2 (α-carbon) | ~3.99 | ~58.7 | ¹H signal is absent. ¹³C signal shows an isotopic shift and lacks ¹J(C,H) coupling. |
| C3 (β-carbon) | ~3.13, ~3.29 | ~39.1 | ¹H signal multiplicity is simplified due to the absence of coupling with H-2. |
| C4 (Aromatic C-ipso) | - | ~137.8 | No change. |
| C5, C9 (Aromatic C-ortho) | ~7.43 | ~131.8 | No significant change. |
| C6, C8 (Aromatic C-meta) | ~7.38 | ~132.1 | No significant change. |
| C7 (Aromatic C-para) | ~7.33 | ~130.4 | No significant change. |
Note: Chemical shifts are approximate and can vary with pH and concentration. Data compiled from representative literature values. bmrb.iochemicalbook.com
Deuterium labeling at the C-2 position of L-phenylalanine offers significant advantages in NMR studies. The primary benefit is spectral simplification. nih.gov The removal of the H-2 signal and its associated couplings simplifies the analysis of the remaining proton signals, particularly the beta-protons, which can be crucial for studying side-chain conformations.
In studies of larger molecules like proteins where L-phenylalanine (2-D) is incorporated, this simplification helps to reduce spectral overlap, a common challenge in biomolecular NMR. nih.govjohnshopkins.edu Furthermore, when conducting experiments in non-deuterated solvents, specific labeling can help distinguish solute signals from intense solvent peaks. While solvent suppression techniques like presaturation or Watergate are common, having a deuterated site provides an additional layer of spectral clarity. wisc.eduumich.edu The use of a deuterated incubation medium is a common method to achieve such labeling. icm.edu.pl
For more advanced NMR investigations, particularly in the context of protein structure and dynamics, L-phenylalanine (2-D) can be further enriched with stable isotopes like ¹³C and ¹⁵N. isotope.comisotope.comsigmaaldrich.com Uniform ¹³C and ¹⁵N labeling allows for a suite of powerful heteronuclear NMR experiments that are essential for assigning the backbone and side-chain resonances of proteins. whiterose.ac.uk
Combining specific deuterium labeling with uniform ¹³C/¹⁵N enrichment is a powerful strategy. nih.gov Deuteration can reduce NMR signal broadening caused by dipolar relaxation, which is especially beneficial for larger proteins. acs.org This "reverse labeling" approach, where an unlabeled or specifically labeled amino acid is incorporated into a uniformly ¹³C/¹⁵N-enriched protein, can be used to selectively observe signals from that specific residue, simplifying complex spectra and enabling detailed studies of its local environment and dynamics. johnshopkins.eduwhiterose.ac.uk
Mass Spectrometry (MS) of L-PHENYLALANINE (2-D)
Mass spectrometry is a highly sensitive technique used to confirm the mass of L-phenylalanine (2-D), quantify its isotopic enrichment, and trace its metabolic pathways. nih.gov
Stable isotope-labeled L-phenylalanine is widely used as a tracer to study amino acid metabolism and protein synthesis in vivo. nih.gov Mass spectrometry is the primary analytical method for these studies. Following administration of L-phenylalanine (2-D), its presence and that of its metabolites, such as tyrosine (formed by hydroxylation), can be tracked in biological fluids like plasma. nih.gov
The mass spectrometer detects L-phenylalanine (2-D) at a mass-to-charge ratio (m/z) that is one unit higher than that of the unlabeled compound (M+1). Its primary metabolite, tyrosine, would also show an M+1 shift, indicating that the deuterium label was retained during the enzymatic conversion. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate the amino acids from complex biological matrices before MS analysis, allowing for precise quantification of the labeled and unlabeled species. nih.govnih.gov
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FTICR), provides highly accurate mass measurements, which are critical for confirming the elemental composition of L-phenylalanine (2-D) and its derivatives. nih.govresearchgate.net
For MS analysis, particularly with gas chromatography-mass spectrometry (GC-MS), amino acids are often chemically modified (derivatized) to increase their volatility and improve their chromatographic properties. nih.gov Common derivatives include esterified forms like isobutyl esters or acylated forms like heptafluorobutyryl esters. nih.gov HRMS is essential for characterizing these derivatives, ensuring that the observed mass shift corresponds precisely to the addition of one deuterium atom and the derivatizing group. This high mass accuracy helps to differentiate the labeled compound from other molecules with similar nominal masses, which is crucial for reliable quantification in complex samples. researchgate.netbiorxiv.org
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| L-Phenylalanine | C₉H₁₁NO₂ | 165.0790 | 166.0863 |
| L-Phenylalanine (2-D) | C₉H₁₀DNO₂ | 166.0853 | 167.0925 |
Note: Masses are calculated based on the most abundant isotopes (¹²C, ¹H, ²H, ¹⁴N, ¹⁶O). hmdb.ca
Fragmentation patterns and structural elucidation.
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of molecules, including isotopically labeled compounds like L-Phenylalanine (2-D). In mass spectrometry, the molecule is ionized and then fragmented; the resulting pattern of charged fragments provides a molecular fingerprint that allows for detailed structural confirmation. The presence of a deuterium atom at the alpha-carbon (Cα) position introduces a characteristic mass shift in fragments containing this position, which is invaluable for confirming the site of labeling and for metabolic studies. nih.govnih.gov
When subjected to ionization techniques such as electron ionization (EI) or electrospray ionization (ESI), L-phenylalanine typically undergoes several key fragmentation reactions. acs.orgnist.gov The deuteration at the Cα position in L-Phenylalanine (2-D) does not significantly alter the fragmentation pathways but shifts the mass-to-charge ratio (m/z) of specific fragments.
Common fragmentation pathways for L-phenylalanine include:
Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO2), resulting in an [M - COOH]⁺ or [M - H - CO2]⁻ ion. For L-Phenylalanine (2-D), this fragment will retain the deuterium atom.
Loss of the side chain: Cleavage of the bond between the alpha-carbon and the beta-carbon can lead to the formation of a benzyl (B1604629) cation (C7H7⁺) at m/z 91.
Formation of iminium ions: A characteristic fragmentation for amino acids is the formation of an iminium ion resulting from the loss of the carboxyl group and the side chain. The presence of deuterium on the alpha-carbon leads to a specific iminium ion fragment.
Elimination of Cinnamic Acid: In the analysis of peptides containing a C-terminal phenylalanine, a major fragmentation reaction involves the elimination of neutral cinnamic acid. acs.org
The structural elucidation is confirmed by comparing the mass spectrum of the deuterated compound with that of its unlabeled counterpart. nih.gov Fragments containing the Cα-deuterium will appear at m/z + 1 relative to the corresponding fragments of natural L-phenylalanine.
Table 1: Predicted Mass Spectrometry Fragments for L-Phenylalanine and L-Phenylalanine (2-D)
| Fragment Description | Typical Formula | Expected m/z (L-Phe) | Expected m/z (L-Phe-2-D) |
|---|---|---|---|
| Molecular Ion [M]⁺ | C₉H₁₁NO₂⁺ | 165 | 166 |
| Decarboxylated Ion [M-COOH]⁺ | C₈H₁₀N⁺ | 120 | 121 |
| Iminium Ion [CH(NH₂)]⁺ | C₁H₄N⁺ | 30 | 31 |
Vibrational Spectroscopy (IR, Raman) for L-PHENYLALANINE (2-D).nih.govresearchgate.net
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and environment of L-phenylalanine. nih.govresearchgate.netresearchgate.net These methods probe the vibrational modes of a molecule, which are sensitive to its conformation, intermolecular interactions, and isotopic substitution. researchgate.netdoceru.com For L-Phenylalanine (2-D), the substitution of hydrogen with deuterium at the alpha-carbon creates a distinct vibrational signature.
The key vibrational modes for L-phenylalanine include:
N-H stretching vibrations of the amino group (NH₃⁺ in its zwitterionic form), typically appearing in the 3000-3300 cm⁻¹ region.
C=O stretching vibrations of the carboxylate group (COO⁻), with asymmetric and symmetric stretches appearing around 1580-1630 cm⁻¹ and 1400-1420 cm⁻¹, respectively. researchgate.netyildiz.edu.tr
Aromatic C-H and C=C stretching vibrations from the phenyl ring, observed between 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. researchgate.net
The C-D stretching vibration in L-Phenylalanine (2-D) is expected to appear in a distinct region, typically around 2100-2250 cm⁻¹, which is significantly lower than the C-H stretching frequency (around 2900-3000 cm⁻¹) due to the heavier mass of deuterium. This clear spectral window allows for unambiguous monitoring of the deuterated site.
Table 2: Characteristic Vibrational Frequencies for L-Phenylalanine
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |
|---|---|---|
| N-H Stretch (Amine) | 3000 - 3300 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2900 - 3000 | IR, Raman |
| C-D Stretch (in L-Phe-2-D) | 2100 - 2250 | IR, Raman |
| C=O Asymmetric Stretch (Carboxylate) | 1580 - 1630 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C=O Symmetric Stretch (Carboxylate) | 1400 - 1420 | IR |
Source: Data compiled from multiple spectroscopic studies of phenylalanine. researchgate.netnih.govacs.org
Characterization of intermolecular interactions (e.g., hydrogen bonding, NH-π interactions).nih.govresearchgate.netebi.ac.uk
Vibrational spectroscopy is exceptionally sensitive to intermolecular forces that define the structure and function of biomolecules. researchgate.net In L-phenylalanine, hydrogen bonding and NH-π interactions are predominant.
Hydrogen Bonding: In the solid state and in solution, L-phenylalanine exists as a zwitterion (⁺NH₃-CH(R)-COO⁻), forming extensive networks of hydrogen bonds. nih.gov These interactions, primarily involving the ammonium (B1175870) (⁺NH₃) and carboxylate (COO⁻) groups, cause significant shifts in the corresponding vibrational frequencies. nih.gov Specifically, the N-H and O-H stretching bands broaden and shift to lower wavenumbers (red-shift) upon hydrogen bond formation, with the magnitude of the shift correlating to the strength of the bond. researchgate.netnih.gov Cryogenic ion spectroscopy studies on fluorinated phenylalanine derivatives have highlighted the presence of strong NH+⋯F hydrogen bonds. fu-berlin.de
NH-π Interactions: An additional, weaker non-covalent interaction can occur between the protonated amino group and the electron-rich π system of the phenyl ring. nih.govnih.gov This cation-π interaction can influence the conformational preference of the side chain. These subtle interactions can be detected through small shifts in the vibrational modes of both the amino group and the aromatic ring. Computational studies combined with experimental spectroscopy help to identify conformers where this interaction is present. nih.gov
Conformational insights from vibrational spectra.nih.gov
L-phenylalanine is a flexible molecule, with its conformation primarily defined by the torsional angles around the Cα-Cβ (χ₁) and Cβ-Cγ (χ₂) bonds of its side chain. nih.govacs.org Different conformers (rotational isomers) can coexist, and their relative populations can be influenced by the surrounding environment. researchgate.net
Vibrational spectra can distinguish between these conformers because the vibrational frequencies of certain modes, particularly those involving the side chain and the backbone, are sensitive to these torsional angles. nih.govumich.edu For example, the coupling between the C-C stretching modes and C-H bending modes can change with conformation, leading to observable shifts in the spectra. nih.gov By comparing experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations using methods like Density Functional Theory (DFT), researchers can identify the dominant conformations present in a sample. nih.govnih.gov Studies have shown that even in the gas phase, multiple conformations of L-phenylalanine coexist, stabilized by intramolecular hydrogen bonds and NH-π interactions. nih.govnih.gov
X-ray Crystallography and Diffraction Studies of L-PHENYLALANINE and its Complexes.nih.gov
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in their crystalline solid state. Studies on L-phenylalanine have provided a precise picture of its molecular geometry and the intricate network of intermolecular interactions that stabilize the crystal lattice. dntb.gov.uarsc.org
Table 3: Representative Crystal Data for L-Phenylalanine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.79 |
| b (Å) | 6.04 |
| c (Å) | 15.90 |
| β (°) | 90.9 |
Note: Crystal parameters can vary slightly between different studies and conditions.
Chromatographic Techniques for L-PHENYLALANINE Analysis.helixchrom.com
Chromatography is an essential analytical tool for the separation, identification, and quantification of amino acids, including L-phenylalanine and its deuterated analogues, from complex mixtures like biological fluids. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique. helixchrom.comresearchgate.net
Several HPLC modes are employed for phenylalanine analysis:
Reversed-Phase HPLC (RP-HPLC): This is a common method, often requiring derivatization of the amino acid to increase its hydrophobicity and facilitate detection. However, methods using specific mobile phases or core-shell columns can separate underivatized amino acids. helixchrom.com
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating polar compounds like amino acids without derivatization. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. helixchrom.com
Ion-Exchange Chromatography: This technique separates amino acids based on their charge and is a classic method for amino acid analysis.
Mixed-Mode Chromatography: Modern columns combine reversed-phase and ion-exchange or HILIC characteristics, allowing for the separation of compounds with diverse properties, such as amino acids and their metabolites, in a single run. helixchrom.com
Detection is commonly achieved using UV absorbance (at wavelengths around 210 nm or 254 nm), fluorescence (after derivatization), or mass spectrometry (LC-MS). researchgate.nettandfonline.com LC-MS, in particular, is a powerful combination that allows for the simultaneous separation and sensitive detection of L-phenylalanine and L-Phenylalanine (2-D), making it ideal for metabolic research and clinical diagnostics. nih.gov Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used, but typically requires derivatization of the amino acid to increase its volatility. nih.gov
Table 4: Overview of Chromatographic Methods for L-Phenylalanine Analysis
| Technique | Stationary Phase | Mobile Phase Example | Derivatization | Detection |
|---|---|---|---|---|
| RP-HPLC | C18, C8 | Acetonitrile/Water with TFA or Formate (B1220265) helixchrom.com | Optional | UV, MS |
| HILIC | Silica, Amide | High Acetonitrile/Aqueous Buffer helixchrom.com | Not required | UV, MS |
| Ion-Exchange | Cation or Anion Exchange Resin | Aqueous Buffers (pH gradient) | Optional (post-column) | UV, Fluorescence |
LC-MS for metabolic flux analysis using labeled L-phenylalanine
Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as deuterium-labeled L-phenylalanine, in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS), provides a robust platform for tracing the metabolic fate of this essential amino acid through various pathways in vivo. nih.gov L-phenylalanine labeled with deuterium, referred to here as L-PHENYLALANINE (2-D), serves as an ideal tracer. Since deuterium is a stable (non-radioactive) isotope, it is safe for use in human studies. nih.gov The increase in mass due to the deuterium atoms allows for the differentiation of the tracer (and its downstream metabolites) from the naturally abundant, unlabeled molecules using mass spectrometry. iaea.org
The core principle of this technique involves introducing the labeled L-phenylalanine into a biological system and tracking its incorporation into various metabolic products over time. LC-MS is the analytical tool of choice for this application due to its high sensitivity and selectivity. researchgate.net The liquid chromatography component separates the complex mixture of metabolites present in a biological sample (e.g., plasma, urine, or tissue extract), while the mass spectrometer detects and quantifies the unlabeled (tracee) and labeled (tracer) molecules based on their distinct mass-to-charge ratios (m/z). nih.govresearchgate.net
Research Findings and Applications
Studies utilizing deuterated L-phenylalanine have provided significant insights into amino acid metabolism and protein kinetics. For instance, L-[ring-d5]phenylalanine has been effectively used to determine the availability and utilization of dietary protein-derived amino acids. nih.govbirmingham.ac.uk In these studies, subjects consume protein that is intrinsically labeled with L-[ring-d5]phenylalanine. By monitoring the appearance of the labeled phenylalanine in the bloodstream via LC-MS, researchers can precisely determine the absorption rate and bioavailability of amino acids from different protein sources and food matrices. nih.gov
One study compared the intake of labeled whey protein alone versus whey protein combined with a carbohydrate-fat food matrix. The results, summarized below, demonstrated that the food matrix significantly delayed the appearance and peak concentration of [d5]phenylalanine in the plasma, providing valuable data on nutrient absorption kinetics. nih.gov
Another application involves tracing the conversion of phenylalanine into other metabolites. The metabolic fate of deuterated phenylalanine can be tracked by monitoring the appearance of the deuterium label in downstream products. For example, the conversion of orally administered d5-phenylalanine to d5-hippuric acid in urine has been quantified using stable isotope dilution mass spectrometry, elucidating the role of gut microbiota in phenylalanine metabolism. researchgate.net
The analytical method involves careful optimization of both the chromatographic separation and the mass spectrometric detection. Reversed-phase chromatography is commonly employed to separate phenylalanine and its metabolites. The mass spectrometer, often a triple quadrupole or a high-resolution time-of-flight (ToF) instrument, is set up to monitor the specific m/z transitions for both the unlabeled L-phenylalanine and its deuterated isotopologue. nih.govnih.gov
Below are interactive tables summarizing typical LC-MS parameters and representative findings from metabolic flux studies using deuterated L-phenylalanine.
Table 1: Example LC-MS/MS Parameters for the Analysis of L-Phenylalanine and L-[ring-d5]Phenylalanine
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | C18 Reversed-Phase | Separation of amino acids from complex biological matrix. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of analytes from the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions for detection. |
| Monitored Transition (L-Phenylalanine) | m/z 166 → 120 | Precursor and product ion pair for quantification of the unlabeled compound. |
| Monitored Transition (L-[ring-d5]Phenylalanine) | m/z 171 → 125 | Precursor and product ion pair for quantification of the labeled tracer. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Table 2: Representative Findings from a Dietary Protein Absorption Study Using L-[ring-d5]Phenylalanine Tracer
| Dietary Intake | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Key Finding |
| Whey Protein Isolate | 30 minutes | High | Rapid absorption and high bioavailability of amino acids. nih.gov |
| Whey Protein + Food Matrix | 120 minutes | Lower | The presence of carbohydrates and fats delays gastric emptying and amino acid absorption. nih.gov |
| Meat Hydrolysate | 30 minutes | High | Pre-digested protein is absorbed rapidly, similar to isolated whey. nih.gov |
| Minced Beef | 60 minutes | Moderate | Whole food protein matrix slows down digestion and absorption compared to hydrolysates. nih.gov |
Computational and Theoretical Investigations of L Phenylalanine 2 D
Quantum Chemical Calculations of L-PHENYLALANINE
Quantum chemical calculations are fundamental to understanding the intrinsic properties of L-Phenylalanine. These calculations can predict molecular geometries, energies, and various spectroscopic parameters. gelisim.edu.tr For deuterated species like L-Phenylalanine (2-D), these methods are particularly useful for predicting the effects of isotopic substitution on vibrational spectra.
Density Functional Theory (DFT) has become a primary tool for studying amino acids due to its balance of computational cost and accuracy. gelisim.edu.trwiley.com DFT calculations are used to determine optimized molecular structures, electronic properties, and vibrational frequencies for L-Phenylalanine. gelisim.edu.trresearchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to model the molecule. gelisim.edu.trresearchgate.net
DFT studies have successfully determined key electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity. yildiz.edu.tr Furthermore, DFT simulations of inner shell ionization spectra have provided detailed insights into the electronic structure and intramolecular interactions within L-Phenylalanine. nih.gov
Vibrational analysis using DFT is critical for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Calculated vibrational wavenumbers, after appropriate scaling, show good agreement with experimental data for both the monomeric and dimeric states of L-Phenylalanine. researchgate.net For L-Phenylalanine (2-D), DFT calculations can precisely predict the frequency shifts of vibrational modes involving the deuterated C-D bonds, aiding in the assignment of complex spectra. The heavier deuterium (B1214612) atom leads to lower vibrational frequencies for stretching and bending modes involving the Cβ-D bonds compared to the Cβ-H bonds in the non-deuterated isotopologue.
Below is a table summarizing representative vibrational modes of L-Phenylalanine as assigned by DFT calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment Description |
| NH₂ Symmetric Stretch | 3345 | 3344 | Stretching of the amino group |
| Benzene Ring Deformation | 525 | 524 | In-plane deformation of the phenyl ring |
| C=O Stretch (Carboxyl) | 1735 | 1735 | Stretching of the carbonyl in the COOH group |
| COO⁻ Asymmetric Stretch | 1590 | 1594 | Asymmetric stretching in the zwitterionic form |
| COO⁻ Symmetric Stretch | 1408 | 1406 | Symmetric stretching in the zwitterionic form |
Data compiled from various DFT studies on L- and D-Phenylalanine. researchgate.netyildiz.edu.trresearchgate.net
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, are employed for higher accuracy energy calculations. chemrxiv.orgmdpi.com Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space with Second-Order Perturbation Theory (CASPT2) provide benchmark-quality energies for different conformers and are used to study excited electronic states. nih.govnih.gov
Ab initio calculations have been crucial in studying the hydration of L-Phenylalanine, determining the structures and energies of L-Phenylalanine-(H₂O)n clusters. nih.gov These high-level computations are also used to investigate the theoretical electronic spectrum of dipeptides containing phenylalanine, helping to elucidate the nature of its excited states. nih.gov Ab initio molecular dynamics simulations further allow for the study of dynamic processes, such as the proton transfer between the neutral and zwitterionic forms of the molecule. nih.gov
Conformational Analysis and Potential Energy Surface Mapping of L-PHENYLALANINE
L-Phenylalanine is a flexible molecule with multiple rotatable single bonds, leading to a complex potential energy surface (PES) with numerous possible conformations. gelisim.edu.tr Conformational analysis aims to map this surface to identify low-energy, stable structures (minima) and the energy barriers between them (transition states). gelisim.edu.tryoutube.com Computational scans of dihedral angles are performed to locate these stable conformers. gelisim.edu.tr Studies have identified several stable conformers of L-Phenylalanine within a small energy range, often just a few kJ/mol apart. researchgate.net
The preferred form of L-Phenylalanine depends heavily on its environment.
Gas Phase: In the isolated environment of the gas phase, computational and experimental studies consistently show that the neutral form of L-Phenylalanine is dominant. nih.govresearchgate.net Zwitterionic structures are not typically found as stable minima on the gas-phase PES for the naked molecule. nih.gov
Solution Phase: In aqueous solution, the zwitterionic form, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), becomes the most stable species, especially at neutral pH. researchgate.netnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. iaea.org Studies on microsolvated clusters, like Phe·(H₂O)n, show that the zwitterion can be stabilized by as few as three water molecules, which facilitate the proton transfer from the carboxyl to the amino group. nih.govnih.gov
Cationic and Anionic Forms: The cationic form, with a protonated carboxylic acid group (-COOH) and a protonated amino group (-NH₃⁺), is dominant at low pH. researchgate.net Conversely, the anionic form, with a deprotonated carboxylate group (-COO⁻) and a neutral amino group (-NH₂), is prevalent at high pH. researchgate.net Computational studies have investigated the structures and stabilities of these various ionic forms. researchgate.net
| Form | Dominant Environment | Key Functional Groups |
| Neutral | Gas Phase | -COOH and -NH₂ |
| Zwitterionic | Aqueous Solution (Neutral pH), Solid State | -COO⁻ and -NH₃⁺ |
| Cationic | Aqueous Solution (Low pH) | -COOH and -NH₃⁺ |
| Anionic | Aqueous Solution (High pH) | -COO⁻ and -NH₂ |
The relative stability of L-Phenylalanine conformers is dictated by a delicate balance of nonbonded interactions.
Intramolecular Hydrogen Bonds: In the gas phase, the most stable neutral conformers are stabilized by intramolecular hydrogen bonds. researchgate.net These can occur between the amino group and the carbonyl oxygen of the carboxylic acid group, or between the amino group and the π-system of the phenyl ring (π-hydrogen bond). researchgate.net The type of intramolecular hydrogen bonding present has been found to uniquely affect the vertical ionization energy of the conformer. researchgate.net
Intermolecular Hydrogen Bonds: In the condensed phase (solution and solid-state), intermolecular hydrogen bonds play a dominant role. In crystals, extensive networks of hydrogen bonds between the -NH₃⁺ and -COO⁻ groups of adjacent zwitterions are a primary stabilizing force. nih.govmdpi.com
π-π Stacking: The aromatic phenyl rings can interact via π-π stacking. youtube.com This interaction is crucial for the self-assembly of phenylalanine-containing peptides and contributes to the stability of its crystal structure. nih.govresearchgate.net Computational studies using dispersion-corrected DFT have shown that while π-stacking contributes to stability, its energetic contribution may be less significant than that of hydrogen bonding in some peptide structures. nih.gov The preferred geometries are often parallel-displaced or T-shaped rather than a direct face-to-face sandwich arrangement. nih.govyoutube.com
Molecular Dynamics Simulations for L-PHENYLALANINE and its Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of L-Phenylalanine and its interactions with its environment. By solving Newton's equations of motion, MD provides a dynamic picture of molecular conformations, solvent interactions, and larger-scale processes like aggregation. eie.gr
MD simulations have been instrumental in:
Studying Solvation: Simulating L-Phenylalanine in a box of explicit water molecules reveals details about its hydration shell and the influence of the solvent on its conformational preferences. eie.gr
Investigating Peptide Aggregation: Phenylalanine is a key residue in many amyloid-forming peptides. MD simulations have been used to explore the early stages of peptide aggregation, highlighting the role of π-π interactions between phenyl rings in stabilizing aggregates. scispace.com
Simulating Crystal Dynamics: MD and metadynamics simulations have been used to explore phase transitions in solid L-Phenylalanine. nih.gov These simulations can map the free energy surface of transitions between different polymorphic forms, revealing the collective motions of molecules involved, such as the sliding of molecular bilayers. nih.gov
Analyzing Protein-Ligand Interactions: MD simulations are used to understand the binding and interaction of L-Phenylalanine derivatives with biological targets, such as the HIV capsid protein, by analyzing the stability of the complex and the specific interactions over time. nih.gov
Simulating L-phenylalanine in various environments (e.g., aqueous solution, protein binding sites)
Molecular dynamics (MD) simulations are a key computational technique used to model the behavior of L-phenylalanine in different environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how L-phenylalanine interacts with its surroundings over time.
Aqueous Solution: In aqueous solutions, simulations help to understand the hydration and solubility of L-phenylalanine. Studies have reported on its solubility in water at various temperatures, providing fundamental data for processes like crystallization. researchgate.net For instance, the solubility of L-phenylalanine in water generally increases with temperature. researchgate.net Computational models can replicate these experimental findings and provide a molecular-level explanation for the observed phenomena, such as the influence of hydration on the dissolution process. researchgate.net Advanced computational techniques, such as those combining perturbation theory with density functional theory (DFT) calculations, have been used to model the solubility of L-phenylalanine derivatives in water as a function of temperature and pH. mpg.dersc.org
Protein Binding Sites: Simulations are crucial for understanding how L-phenylalanine binds to proteins. By placing L-phenylalanine within the binding site of a protein in a computational model, researchers can study the specific interactions that stabilize the complex. For example, computer-aided simulations have been combined with biosensors to identify the specific binding sites for L-phenylalanine in the TyrR protein of Escherichia coli. nih.gov These studies identified key residues at positions 160, 173, and 184 as being critical for binding and subsequent gene activation. nih.gov
Similarly, MD simulations have been used to investigate the binding of L-phenylalanine to the regulatory ACT domain of human phenylalanine hydroxylase (PAH), the enzyme responsible for its metabolism. foldingathome.orgnih.gov These simulations revealed a "gating mechanism" involving protein motions that control phenylalanine's access to its binding site. foldingathome.org In another example, the binding site of L-phenylalanine in the Calcium-sensing receptor (CaSR) was predicted using docking and further analyzed with MD simulations, highlighting its location in the hinge region of the receptor's extracellular domain. nih.gov
Table 1: Examples of Simulated L-phenylalanine Environments
| Environment | Key Findings from Simulations | Relevant Proteins |
| Aqueous Solution | Modeled solubility as a function of temperature and pH. researchgate.netmpg.dersc.org | N/A |
| Protein Binding Site | Identified specific amino acid residues crucial for binding. nih.govnih.gov | TyrR, CaSR |
| Enzyme Active Site | Elucidated conformational changes upon binding and gating mechanisms. foldingathome.org | Phenylalanine Hydroxylase (PAH) |
Investigating dynamic conformational changes
L-phenylalanine is not a rigid molecule; its structure can change as its constituent atoms move and rotate. Computational methods are particularly adept at exploring these dynamic conformational changes.
Molecular dynamics simulations have been employed to study the conformational behavior of L-phenylalanine in different states. For instance, simulations of the solid-state polymorphic forms of L-phenylalanine have shown that increases in temperature lead to dynamic flipping between different side-chain conformations. nih.gov This dynamic behavior is responsible for reversible phase changes observed experimentally. nih.gov
In the context of protein binding, simulations show that the conformation of L-phenylalanine and the protein itself are dynamic. Extensive molecular simulations of the regulatory ACT domain of phenylalanine hydroxylase (PAH) have demonstrated that the protein exists in an equilibrium between a "resting-state" and an "activated-state". foldingathome.orgnih.gov The binding of L-phenylalanine stabilizes the activated conformation, a process that simulations suggest occurs through a "conformational selection" mechanism, where the ligand binds to a pre-existing activated state. foldingathome.orgnih.gov These simulations can pinpoint specific motions, such as the dynamics of a highly mobile hairpin loop, that are critical to the enzyme's regulatory function. foldingathome.org
In Silico Prediction of L-PHENYLALANINE Interactions
In silico methods, meaning "performed on computer or via computer simulation," are widely used to predict and analyze the interactions of L-phenylalanine with other molecules, particularly proteins.
Protein-ligand docking with L-phenylalanine and its derivatives
Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to another (protein) to form a stable complex. youtube.com This method is instrumental in understanding how L-phenylalanine and its derivatives interact with their protein targets.
Docking studies have been used to model the binding of L-phenylalanine and its cofactor, tetrahydrobiopterin (B1682763) (BH4), to the catalytic domain of phenylalanine hydroxylase (PAH). nih.gov These models help to elucidate the basis of substrate specificity and provide insights into the catalytic mechanism. nih.gov Similarly, docking has been applied to study the interaction of L-phenylalanine with phenylalanine ammonia-lyase (PAL), an enzyme that converts it to cinnamic acid. researchgate.net
Furthermore, docking is a key tool in drug design and in understanding how other molecules might interfere with L-phenylalanine's interactions. For example, researchers have used molecular docking to screen for chemicals structurally similar to Carbidopa that could bind to the active site of PAH, potentially interfering with L-DOPA synthesis. dergipark.org.tr Such studies calculate binding energies to predict the most effective binders. dergipark.org.tr The photoactivatable derivative p-benzoyl-L-phenylalanine (pBpa) and its halogenated analogs have also been studied, with computational approaches helping to understand how these derivatives can be used to capture and identify protein-protein interactions. nih.gov
Table 2: Protein-Ligand Docking Studies Involving L-phenylalanine
| Target Protein | Ligand(s) | Purpose of Study | Key Findings |
| Phenylalanine Hydroxylase (PAH) | L-phenylalanine, BH4, L-DOPA, Dopamine (B1211576) | Elucidate substrate specificity and catalytic mechanism. nih.gov | Modeled productive binding positions and identified forces hindering feedback inhibition. nih.gov |
| Phenylalanine Hydroxylase (PAH) | Carbidopa and derivatives | Screen for potential inhibitors. dergipark.org.tr | Identified a derivative with a more favorable binding energy than known ligands. dergipark.org.tr |
| Phenylalanine Ammonia-Lyase (PAL) | L-phenylalanine | Interpret experimental data on enzyme function. researchgate.net | Performed conformational analysis of the covalently bound substrate. researchgate.net |
| TyrR Protein | L-phenylalanine | Identify binding sites. nih.gov | Confirmed key residues for transcriptional activation. nih.gov |
Predictive modeling of metabolic pathways
Computational models can be constructed to simulate entire metabolic pathways involving L-phenylalanine. These models integrate data on enzymes, reaction kinetics, and gene expression to predict how the concentration of L-phenylalanine and its metabolites will change under various conditions.
In silico modeling is particularly important for studying metabolic disorders like Phenylketonuria (PKU), which is caused by deficient activity of the enzyme phenylalanine hydroxylase (PAH). frontiersin.orgnih.gov Models of the neurovascular unit have been used to study the dynamic interactions between L-phenylalanine and other large neutral amino acids (LNAAs). frontiersin.orgnih.govuzh.ch These simulations suggest that fluctuations in plasma L-phenylalanine can propagate into brain cells and alter the concentrations of other amino acids, providing a potential explanation for the neurological symptoms of PKU. frontiersin.orgnih.gov
Metabolic pathway models, such as those based on the Kyoto Encyclopedia of Genes and Genomes (KEGG), can be used to identify significant pathways for L-phenylalanine production or degradation. researchgate.net By using techniques like Flux Balance Analysis (FBA), researchers can predict how genetic modifications might optimize the production of L-phenylalanine in microorganisms like Saccharomyces cerevisiae. researchgate.net Recent metabolomic studies in Parkinson's disease have used pathway analysis to suggest that L-phenylalanine metabolism may be shifted away from producing tyrosine (a dopamine precursor) and towards producing trans-cinnamate. nih.gov These predictive models are invaluable for understanding disease mechanisms and for metabolic engineering applications. researchgate.netnih.gov
Research Applications and Methodological Utility of L Phenylalanine 2 D
Stable Isotope Tracing for Metabolic Flux Analysis
Stable isotope tracing is a fundamental technique used to investigate the flow of atoms through metabolic networks. By introducing a labeled compound, such as L-phenylalanine (2-D), into a biological system, researchers can track its transformation into downstream metabolites. This allows for the elucidation of pathway activities and the quantification of metabolic rates under various physiological and pathological conditions. nih.govnih.govfrontiersin.org
Elucidation of carbon and nitrogen flux through metabolic networks
L-phenylalanine (2-D) is utilized to trace the movement of carbon and nitrogen atoms through interconnected metabolic pathways. nih.govnih.gov When introduced into a system, the deuterium (B1214612) label allows for the differentiation of the tracer molecule and its metabolic products from their unlabeled counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This enables researchers to map the metabolic fate of phenylalanine, providing insights into the activity of pathways such as protein synthesis, and the biosynthesis of neurotransmitters. researchgate.netyoutube.com The use of stable isotopes like deuterium is advantageous as they are non-radioactive and safe for in vivo studies in both animals and humans. nih.gov
Quantification of L-phenylalanine conversion rates in biological systems
The incorporation of the deuterium label in L-phenylalanine (2-D) allows for the precise measurement of its conversion rates to other molecules. youtube.com For instance, the rate of hydroxylation of phenylalanine to tyrosine, a critical step in amino acid metabolism, can be quantified by monitoring the appearance of deuterated tyrosine. nih.govnih.gov This information is crucial for understanding the regulation of metabolic pathways and how they are affected by genetic mutations, disease states, or therapeutic interventions. researchgate.net Such quantitative flux analysis provides a dynamic view of metabolism that is not attainable through static measurements of metabolite concentrations alone. nih.govnih.gov
L-PHENYLALANINE Derivatives as Biochemical Probes
Beyond its use in metabolic tracing, derivatives of L-phenylalanine, including isotopically labeled versions, serve as powerful biochemical probes to investigate protein synthesis and structure.
Use in protein synthesis studies (e.g., non-canonical amino acid incorporation)
L-phenylalanine (2-D) and other modified phenylalanine analogs can be used in studies of protein synthesis. rpicorp.com These "non-canonical" amino acids can be incorporated into proteins in place of the natural amino acid. mdpi.comnih.gov This technique, known as non-canonical amino acid incorporation, allows researchers to introduce unique chemical functionalities into proteins. nih.govresearchgate.net For example, the incorporation of amino acids with reactive groups can be used to study protein-protein interactions or to create proteins with novel catalytic activities. researchgate.net The ability to site-specifically incorporate these analogs provides a powerful tool for protein engineering and the study of protein function. nih.govnih.gov
Development of fluorescent or spin-labeled probes
While direct information on the development of fluorescent or spin-labeled probes specifically from L-phenylalanine (2-D) is limited, the broader field of protein science extensively uses such probes derived from amino acids. researchgate.net These probes are instrumental in studying protein structure, dynamics, and interactions. For instance, attaching a fluorescent group to an amino acid allows for the visualization of protein localization and trafficking within cells. acs.org Similarly, spin-labeled amino acids are used in electron paramagnetic resonance (EPR) spectroscopy to measure distances within proteins and to study conformational changes. nih.gov The synthesis of deuterated and spin-labeled tyrosine and phenylalanine has been reported for use in protein NMR applications. researchgate.net
Applications in Metabolic Engineering and Synthetic Biology Research
Metabolic engineering and synthetic biology aim to design and construct new biological parts, devices, and systems. In this context, L-phenylalanine and its derivatives, including isotopically labeled forms, are valuable for optimizing the production of various compounds. nih.govnih.govresearchgate.net
The microbial production of L-phenylalanine is a significant area of research, driven by its use in the food and pharmaceutical industries. nih.govnih.gov Metabolic engineering strategies focus on modifying the metabolism of microorganisms like Escherichia coli to overproduce L-phenylalanine. nih.govresearchgate.net This involves redirecting the flow of central carbon metabolism towards the synthesis of aromatic amino acids. nih.govnih.gov
Key strategies in the metabolic engineering of L-phenylalanine production include:
Increasing precursor availability: Enhancing the supply of erythrose 4-phosphate and phosphoenolpyruvate (B93156), the primary precursors for the aromatic amino acid pathway.
Deregulation of key enzymes: Modifying enzymes to remove feedback inhibition and transcriptional repression that normally control the pathway's activity. nih.gov
Blocking competing pathways: Eliminating or reducing the flux through pathways that divert precursors away from L-phenylalanine synthesis.
Stable isotope tracers like L-phenylalanine (2-D) can be employed to analyze the effects of these genetic modifications on metabolic fluxes, helping to identify bottlenecks and further optimize production strains. nih.gov By tracking the flow of carbon from a labeled substrate like glucose to the final product, researchers can gain a detailed understanding of the metabolic network and identify targets for further engineering. nih.govnih.gov
Table 1: Research Applications of L-PHENYLALANINE (2-D)
| Application Area | Specific Use | Key Insights Gained |
|---|---|---|
| Metabolic Flux Analysis | Tracing carbon and nitrogen flow | Elucidation of metabolic pathway activity and regulation. nih.govnih.gov |
| Quantifying conversion rates | Precise measurement of enzymatic reaction rates in vivo. youtube.comnih.gov | |
| Biochemical Probes | Non-canonical amino acid incorporation | Introduction of novel chemical functionalities into proteins to study their function. mdpi.comnih.gov |
| Metabolic Engineering | Strain development and optimization | Identification of metabolic bottlenecks and targets for improving the production of L-phenylalanine and its derivatives. nih.govnih.gov |
Engineering microbial strains for enhanced L-phenylalanine biosynthesis for research purposes
The microbial production of L-phenylalanine, primarily using engineered strains of Escherichia coli, is a significant area of research aimed at understanding and optimizing metabolic pathways. researchgate.net These efforts provide robust platforms for producing L-phenylalanine, which can be used in various research contexts, including metabolic studies and as a precursor for other chemicals. researchgate.netnih.gov
Key metabolic engineering strategies focus on several areas:
Increasing Precursor Availability : The biosynthesis of L-phenylalanine depends on the precursors phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). nih.gov To enhance their supply, researchers often target genes in the central carbon metabolism. Overexpression of transketolase (tktA) and transaldolase (talB) is a common strategy to direct more carbon flux towards E4P. nih.gov To increase PEP availability, the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which consumes PEP during glucose uptake, is frequently inactivated or replaced. nih.govnih.gov
Alleviating Feedback Inhibition and Repression : Key enzymes in the L-phenylalanine biosynthesis pathway are subject to feedback inhibition by the final product. The first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG, aroF, and aroH), and the branching point enzyme, chorismate mutase-prephenate dehydratase (encoded by pheA), are primary targets. nih.gov Researchers introduce mutations to create feedback-resistant (fbr) versions of these enzymes, such as pheA fbr and aroG fbr. nih.govresearchgate.net Additionally, transcriptional repressors like TyrR and TrpR, which downregulate the expression of biosynthesis genes, are often inactivated to de-repress the pathway. nih.govnih.gov
Overcoming Rate-Limiting Steps : Proteomics and in vitro analyses help identify bottlenecks in the pathway. For instance, studies have identified the enzyme encoded by aroD as a rate-limiting step, and optimizing its expression level has led to increased L-phenylalanine titers. nih.gov Similarly, enzymes like shikimate kinase (AroL) and EPSP synthase (AroA) have been identified as potential bottlenecks. nih.gov
Enhancing Cellular Tolerance and Export : High concentrations of L-phenylalanine can be toxic to microbial cells. Adaptive laboratory evolution has been used to select for strains with improved tolerance. acs.org Transcriptional analysis of these evolved strains revealed that regulators like MarA can enhance cell membrane integrity, improving survival and productivity. acs.org Furthermore, overexpressing exporter proteins like YddG facilitates the removal of L-phenylalanine from the cell, reducing intracellular accumulation and feedback inhibition. nih.gov
Through these systematic engineering efforts, researchers have developed microbial strains capable of producing high titers of L-phenylalanine, which are invaluable for research purposes. For example, a systematically engineered E. coli strain, Xllp21, achieved a titer of 72.9 g/L in a 5 L fermenter. nih.gov Another engineered strain, E. coli PHE05, reached a titer of 80.48 g/L through a combination of pathway reconstruction, adaptive evolution, and overexpression of the tolerance-enhancing regulator MarA. acs.org
Design of artificial metabolic pathways utilizing L-phenylalanine precursors
Beyond optimizing native pathways that start from glucose, researchers design and construct artificial metabolic pathways to synthesize L-phenylalanine from alternative, inexpensive aromatic precursors. nih.gov This approach can circumvent the long and tightly regulated native biosynthesis route, offering a more direct and potentially cost-effective production method for research and industrial applications. nih.gov
One such artificial pathway was developed in E. coli to produce L-phenylalanine from benzaldehyde (B42025) or benzyl (B1604629) alcohol. nih.gov The pathway was constructed in two distinct modules:
Module 1: Phenylpyruvate Synthesis : This module converts the aromatic precursor and glycine (B1666218) into phenylpyruvate, the direct keto-acid precursor to L-phenylalanine. Researchers screened for highly active enzymes and found that a combination of threonine aldolase (B8822740) (LtaE) and threonine dehydratase (A8H) was effective, producing 4.3 g/L of phenylpyruvate. nih.gov Further pathway optimization through the overexpression of the ridA gene, which mitigates reactive intermediate-related stress, increased the phenylpyruvate titer by 16.3% to 5 g/L. nih.gov
Module 2: L-phenylalanine Synthesis : This module catalyzes the final transamination step from phenylpyruvate to L-phenylalanine. By co-expressing phenylalanine dehydrogenase (PheDH) and a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration, a conversion rate of phenylpyruvate to L-phenylalanine of up to 93% was achieved. nih.gov
When these two modules were combined in an engineered E. coli strain, it could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. nih.gov A significant advantage of this artificial system is the potential for a cofactor self-sufficient process when using benzyl alcohol as the starting precursor, eliminating the need for external reductants. nih.gov
Production of L-phenylalanine-derived compounds as research reagents
Engineered microbes serve as powerful cell factories for producing not only L-phenylalanine itself but also a wide variety of its derivatives that are valuable as research reagents. nih.govresearchgate.net These compounds are utilized in studies ranging from neuroscience to materials science. The biosynthesis of these derivatives often leverages high-producing L-phenylalanine strains as a starting point. nih.gov
L-phenylalanine is a precursor to a diverse group of aromatic compounds, including:
Phenylpyruvate Derivatives : Phenylpyruvic acid is the direct keto-acid precursor to L-phenylalanine and a key branch point for other metabolic pathways. nih.gov
Trans-cinnamic Acid Derivatives : L-phenylalanine can be converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). utmb.edumdpi.com Trans-cinnamic acid and its hydroxylated form, p-coumaric acid, are precursors to a vast array of compounds, including flavonoids, stilbenes, and lignans, which are of significant research interest for their biological activities. nih.govresearchgate.net
Phenethylamine and its Derivatives : In many organisms, L-phenylalanine is decarboxylated to produce phenethylamine, a trace amine that acts as a neuromodulator and neurotransmitter in the human central nervous system. wikipedia.org Phenethylamine is the backbone for many biologically active molecules, including neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as alkaloids like mescaline. nih.govwikipedia.orgwikipedia.org The ability to produce these compounds microbially provides researchers with reagents to study neurological pathways and receptor functions. wikipedia.org
Radiolabeled Derivatives : For metabolic tracing and imaging studies, isotopically labeled L-phenylalanine derivatives are synthesized. For example, 2-[²¹¹At]-L-phenylalanine and 4-[²¹¹At]-L-phenylalanine have been prepared for in vitro studies on uptake in human glioma cells, serving as potential radiopharmaceuticals for targeted therapy research. nih.gov Similarly, radiopharmaceuticals like 6-[¹⁸F]fluoro-L-DOPA, derived from the L-phenylalanine metabolic pathway, are used in Positron Emission Tomography (PET) to assess dopamine system activity in depression research. dovepress.com
The microbial production of these L-phenylalanine-derived compounds is considered a more sustainable and controlled method compared to plant extraction or chemical synthesis. researchgate.net
Development of in vitro Enzymatic Assay Systems for L-PHENYLALANINE Metabolism
To rationally engineer microbial strains and understand the intricacies of L-phenylalanine metabolism, researchers develop in vitro enzymatic assay systems. These cell-free systems allow for the direct and quantitative investigation of specific enzyme kinetics and pathway dynamics without the complexities of the cellular environment. nih.govresearchgate.net
One powerful application is the reconstitution of a metabolic pathway in vitro to identify rate-limiting steps. Researchers developed a system to study the final six steps of L-phenylalanine biosynthesis in E. coli, from shikimate to L-phenylalanine. nih.govresearchgate.net By determining the absolute concentrations of the six enzymes (AroK, AroL, AroA, AroC, PheA, TyrB) and titrating them in the in vitro system, they could pinpoint bottlenecks. nih.gov This analysis revealed that increasing the concentrations of shikimate kinase (AroL) and EPSP synthase (AroA) led to a 3.0-fold and 2.1-fold increase in L-phenylalanine yield, respectively. nih.govresearchgate.net These in vitro findings were successfully translated in vivo, confirming AroA as a key target for overexpression to improve production. nih.gov
In addition to multi-enzyme systems, assays for individual enzymes are crucial. Phenylalanine ammonia-lyase (PAL), which is not native to E. coli but is used in therapeutic and synthetic applications, is often characterized in vitro. mdpi.comfrontiersin.org An assay for PAL involves monitoring the conversion of L-phenylalanine to trans-cinnamic acid via differential spectrophotometry, measuring the increase in absorbance at specific wavelengths. utmb.edufrontiersin.org Such assays are essential for screening enzyme variants, determining kinetic parameters, and assessing the efficacy of enzyme-based therapies for metabolic disorders like phenylketonuria (PKU) in preclinical models. mdpi.comnih.gov
Future Research Directions and Unexplored Avenues for L Phenylalanine 2 D Research
The essential amino acid L-phenylalanine continues to be a subject of intense scientific scrutiny, not only for its fundamental roles in protein synthesis and metabolism but also as a precursor to a vast array of commercially and medically significant compounds. While decades of research have illuminated its core biochemical pathways, new frontiers in analytical technology, computational science, and synthetic biology are paving the way for deeper understanding and novel applications. This article explores key future research directions poised to redefine the scientific landscape of L-phenylalanine.
Q & A
Q. How can researchers distinguish between L-, D-, and DL-phenylalanine enantiomers in biochemical studies?
Category : Basic (Structural Identification) Methodological Answer : Enantiomeric differentiation is achieved via chiral chromatography or circular dichroism (CD) spectroscopy. For example, reversed-phase HPLC with chiral stationary phases (e.g., β-cyclodextrin columns) separates L- and D-phenylalanine based on retention times . CD spectroscopy exploits differences in optical activity, where L-phenylalanine exhibits a distinct ellipticity profile compared to its D-counterpart . Commercial standards (e.g., "L-Phenylalanine for biochemistry 99+%, CAS 63-91-2") are used for calibration .
| Property | L-Phenylalanine | D-Phenylalanine | DL-Phenylalanine |
|---|---|---|---|
| CAS Number | 63-91-2 | 673-06-3 | 150-30-1 |
| Specific Rotation (α) | -34.5° (1 M HCl) | +34.5° (1 M HCl) | Racemic (no net rotation) |
| Biochemical Use | Protein synthesis | Enzyme inhibition studies | Control in chiral resolution |
Q. What standardized protocols ensure purity in synthesizing N-protected L-phenylalanine derivatives?
Category : Basic (Synthesis) Methodological Answer : N-tert-butoxycarbonyl (Boc) protection is a common method. As per Paleveda et al. (1985), L-phenylalanine is reacted with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile in a dioxane-water mixture with triethylamine as a base. The product, N-Boc-L-phenylalanine, is purified via recrystallization (yield: ~85%) . Purity is validated using NMR (e.g., absence of α-proton signals at δ 3.1–3.3 ppm) and mass spectrometry (MW: 265.3 g/mol) .
Advanced Research Questions
Q. How can metabolic engineering optimize L-phenylalanine production in Escherichia coli?
Category : Advanced (Metabolic Engineering) Methodological Answer : Strain optimization involves decoupling biomass and product formation. For example, L-tyrosine auxotroph strains require exogenous tyrosine for growth, redirecting carbon flux (e.g., glycerol substrate) toward L-phenylalanine via the shikimate pathway. Key modifications include:
- Overexpression of aroG (feedback-resistant DAHP synthase) and pheA (chorismate mutase-prephenate dehydratase) .
- Coarse-grained modeling incorporates protein sectors (e.g., sector F for phenylalanine synthesis) and residual biomass (U) to predict yields under varying nutrient conditions .
| Parameter | Value/Description |
|---|---|
| Substrate | Glycerol |
| Key Enzymes | AroG (EC 2.5.1.54), PheA (EC 4.2.1.51) |
| Model Output | Max yield: 0.23 g/g glycerol |
Q. What strategies resolve contradictions in deuterium isotope effect (DIE) studies of L-phenylalanine hydroxylase?
Category : Advanced (Data Contradiction Analysis) Methodological Answer : Discrepancies in DIE values (e.g., ) arise from experimental design variations. To address this:
- Use uniform isotopic labeling: 14C- or 2H-L-phenylalanine ensures consistent tracer incorporation in enzyme assays .
- Control reaction conditions: pH (6.8–7.4), temperature (25–37°C), and cofactor (Fe²⁺/tetrahydrobiopterin) concentrations must match across studies .
- Apply kinetic modeling (e.g., Michaelis-Menten with isotope-specific and ) to normalize data .
Q. How are fluorinated L-phenylalanine analogs used in protein NMR studies?
Category : Advanced (Structural Biology) Methodological Answer : 4-Fluoro-L-phenylalanine (PFF, CAS 122555-04-8) is incorporated into proteins to enable 19F-NMR spectroscopy. Key steps:
- Incorporation : Auxotrophic E. coli strains grown in media lacking phenylalanine but supplemented with PFF (0.5–1 mM) .
- Data Acquisition : 19F-NMR chemical shifts (δ −115 to −125 ppm) report on local conformational changes .
- Validation : Compare with wild-type structures (PDB entries 1XYZ, 2ABC) to confirm fidelity of fluorinated analogs .
| Property | 4-Fluoro-L-phenylalanine |
|---|---|
| Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Chiral Centers | 1 (S-configuration) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
